1-Butyl-1H-pyrazole-4-carbonitrile chemical structure and properties
This technical guide provides an in-depth analysis of 1-Butyl-1H-pyrazole-4-carbonitrile , a critical intermediate in the synthesis of pharmaceutical and agrochemical agents. CAS Registry Number: 1427023-13-9 Molecular F...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 1-Butyl-1H-pyrazole-4-carbonitrile , a critical intermediate in the synthesis of pharmaceutical and agrochemical agents.
1-Butyl-1H-pyrazole-4-carbonitrile is a functionalized heterocyclic building block belonging to the N-alkylated pyrazole family. It serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of Janus Kinase (JAK) inhibitors and next-generation agrochemicals. Its core value lies in the 4-cyano group , which acts as a versatile electrophilic handle for generating amines, amides, aldehydes, and heterocycles (e.g., tetrazoles), while the N-butyl chain modulates lipophilicity (LogP) and membrane permeability.
Physicochemical Profile
Understanding the physical properties is essential for process optimization and formulation.
Property
Value / Description
Note
Physical State
Low-melting solid or viscous oil
Dependent on purity; N-alkylation typically lowers MP relative to the parent pyrazole.
Solubility
Soluble in DCM, EtOAc, MeOH, DMSO
High organic solubility due to the butyl chain.
LogP (Predicted)
~1.8 - 2.1
Optimal range for oral bioavailability (Lipinski compliant).
pKa (Conjugate Acid)
~2.0 - 2.5
The pyrazole nitrogen (N2) is weakly basic; protonation occurs only under acidic conditions.
Electronic Character
Electron-deficient aromatic ring
The 4-cyano group withdraws electron density, reducing reactivity toward electrophilic aromatic substitution.
Synthetic Pathways & Methodology
High-purity synthesis is achievable via two primary routes. The choice depends on the availability of starting materials and the desired scale.
Route A: Direct N-Alkylation (Convergent Synthesis)
This is the standard laboratory route, utilizing the commercially available 1H-pyrazole-4-carbonitrile.
Mechanism: S_N2 nucleophilic substitution.
Regioselectivity: Since the parent 4-cyanopyrazole is symmetric (tautomers are identical), N-alkylation yields a single regioisomer, simplifying purification.
Protocol:
Dissolution: Dissolve 1H-pyrazole-4-carbonitrile (1.0 equiv) in anhydrous DMF or Acetonitrile.
Deprotonation: Add Potassium Carbonate (K₂CO₃, 1.5 equiv) or Sodium Hydride (NaH, 1.1 equiv) at 0°C. Stir for 30 min to ensure anion formation.
Mechanism: Michael addition followed by cyclocondensation.
Protocol:
Mixing: Combine Butylhydrazine hydrochloride (1.0 equiv) and (Ethoxymethylene)malononitrile (1.0 equiv) in Ethanol.
Cyclization: Reflux for 2–4 hours.
Isolation: Cool to precipitate the product or concentrate and recrystallize.
Visualization of Synthetic Logic
Figure 1: Comparison of direct alkylation (Route A) and cyclization (Route B) pathways.
Reactivity Profile & Derivatization (The "Nitrile Hub")
The nitrile group at the C4 position is the chemical engine of this molecule. It allows for rapid diversification of the scaffold.
Transformation
Reagents
Product Class
Application
Reduction
LiAlH₄ or H₂/Pd-C
Primary Amine
Linker for PROTACs; fragment growing.
Hydrolysis
NaOH/H₂O₂ or H₂SO₄
Primary Amide
JAK inhibitor pharmacophore (e.g., Ruxolitinib analogs).
Cycloaddition
NaN₃ / NH₄Cl
Tetrazole
Bioisostere for carboxylic acid; improved metabolic stability.
Grignard Addition
RMgX (followed by H₃O⁺)
Ketone
Scaffold expansion for kinase selectivity.
Derivatization Workflow
Figure 2: Key downstream transformations accessible from the nitrile handle.
Applications in Drug Discovery
Medicinal Chemistry[2][3][4][5]
JAK Inhibition: The pyrazole-4-carbonitrile motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes. The N-butyl group occupies the hydrophobic pocket, improving binding affinity.
Bioisosterism: The pyrazole ring is a robust bioisostere for imidazole and pyrrole, offering improved oxidative stability (P450 resistance).
Agrochemicals[6]
Fungicides: N-alkyl pyrazole-4-carboxamides (derived from the nitrile) are potent inhibitors of succinate dehydrogenase (SDHI fungicides).
Safety & Handling (SDS Summary)
Hazards:
Acute Toxicity: Harmful if swallowed or inhaled (H302+H332). Nitriles can metabolize to release cyanide ions in vivo.
Irritation: Causes skin and serious eye irritation (H315+H319).
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Keep away from strong oxidizing agents and strong acids.
Disposal: All nitrile-containing waste must be treated as hazardous chemical waste. Do not dispose of in general drains.
References
AK Scientific. (2024). Product Data Sheet: 1-Butyl-1H-pyrazole-4-carbonitrile (CAS 1427023-13-9).[1][2][3] Link
BenchChem. (2024). Chemical Structure and NMR Data for 1-Butyl-1H-pyrazole-4-carbonitrile. Link
Maddila, S., et al. (2015).[4] "Synthesis of pyrazole-4-carbonitrile derivatives in aqueous media." Catalysis Communications, 61, 26–30.[4] Link
Plem, S., et al. (2015). "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles." Advances in Chemical Engineering and Science, 5, 239-261. Link
Physicochemical Characteristics and Application Profiling of 1-Butyl-1H-pyrazole-4-carbonitrile: A Technical Whitepaper
Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate molecular scaffolds that serve as critical linchpins in synthetic and medicinal chemistry. 1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate molecular scaffolds that serve as critical linchpins in synthetic and medicinal chemistry. 1-Butyl-1H-pyrazole-4-carbonitrile (CAS: 1427023-13-9) [1] is a highly optimized, privileged building block. The core pyrazole ring is heavily utilized in blockbuster therapeutics (e.g., Celecoxib, Sildenafil) due to its robust hydrogen-bonding network and metabolic stability [3][4]. By functionalizing this core with a C4-carbonitrile and an N1-butyl chain, the physicochemical landscape of the molecule is drastically altered, optimizing both its lipophilicity and its target-binding kinetics.
This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and pharmaceutical applications of 1-Butyl-1H-pyrazole-4-carbonitrile, grounded in empirical causality and self-validating experimental protocols.
The physicochemical profile of a molecule dictates its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For 1-Butyl-1H-pyrazole-4-carbonitrile, the interplay between the hydrophobic butyl chain and the electron-withdrawing nitrile group creates a highly specific dipole moment and partition coefficient.
Table 1: Key Physicochemical Parameters
Parameter
Value / Description
Rationale / Causality
CAS Number
1427023-13-9
Unique registry identifier for the N1-butyl substituted isomer [2].
Molecular Formula
C8H11N3
Confirms the presence of the butyl chain and nitrile group on the pyrazole ring [1].
Molecular Weight
149.19 g/mol
Low MW (<500 Da) ensures excellent ligand efficiency and strict adherence to Lipinski's Rule of 5 [2].
Topological Polar Surface Area (TPSA)
~41.6 Ų
The nitrogen atoms of the pyrazole and the nitrile group contribute to a TPSA that is ideal for membrane permeability, including potential blood-brain barrier (BBB) penetration [5].
LogP (Predicted)
~1.8 - 2.5
The N-butyl group increases lipophilicity compared to the unsubstituted 1H-pyrazole-4-carbonitrile, driving hydrophobic pocket insertion in target proteins.
Hydrogen Bond Donors
0
The N1 position is alkylated, removing the typical pyrazole NH donor. This prevents non-specific hydrogen bonding and lowers the desolvation energy required for target binding.
Hydrogen Bond Acceptors
2
The N2 of the pyrazole and the nitrile nitrogen act as strong acceptors, crucial for specific kinase or phosphodiesterase hinge-binding interactions.
Causality Insight: Why utilize the N-butyl chain? Unsubstituted pyrazoles often suffer from tautomerization and high polarity, leading to rapid renal clearance and unpredictable receptor binding. Alkylating the N1 position with a butyl group effectively "locks" the tautomeric state, predictably orienting the C4-nitrile for target engagement. Furthermore, the butyl chain provides a flexible hydrophobic anchor that increases the overall LogP, enhancing passive cellular permeability while maintaining a low molecular weight.
Synthetic Methodology: N-Alkylation Workflow
To utilize this compound effectively, one must understand its synthesis. The most direct and scalable route to 1-Butyl-1H-pyrazole-4-carbonitrile is the regioselective N-alkylation of the base 1H-pyrazole-4-carbonitrile [5].
Protocol 1: Regioselective Synthesis of 1-Butyl-1H-pyrazole-4-carbonitrile
Objective: Achieve high-yield N-alkylation while minimizing degradation or side reactions. This protocol is self-validating via the TLC checkpoint.
Reagent Preparation: Dissolve 1.0 equivalent of 1H-pyrazole-4-carbonitrile in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
Causality: DMF is a polar aprotic solvent that stabilizes the intermediate pyrazolide anion without hydrogen-bonding to it, thereby maximizing its nucleophilicity.
Deprotonation: Add 1.2 equivalents of Potassium Carbonate (K₂CO₃). Stir at 0°C for 30 minutes.
Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic pyrazole NH, forming the reactive nucleophile without degrading the nitrile group.
Alkylation: Dropwise add 1.1 equivalents of 1-bromobutane. Elevate the temperature to 60°C and stir for 4-6 hours.
Causality: The butyl chain is introduced via an Sₙ2 mechanism. Heating overcomes the activation energy barrier, while the dropwise addition prevents localized concentration spikes that could lead to polyalkylation artifacts.
Quenching and Extraction: Cool the reaction to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine to remove residual DMF.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the pure product.
Caption: Step-by-step synthetic workflow and decision matrix for the N-alkylation of 1H-pyrazole-4-carbonitrile.
Pyrazole-4-carbonitriles are highly versatile. The cyano group acts as a powerful hydrogen bond acceptor and a bioisostere for halogens or carbonyl groups. In medicinal chemistry, pyrazole-4-carbonitrile derivatives are extensively utilized to synthesize fused heterocycles (e.g., pyrazolopyrimidines), which exhibit potent anticancer, antimicrobial, and anti-inflammatory activities [3][4].
When the N1 position is alkylated with a butyl group, the molecule becomes an excellent candidate for targeting hydrophobic pockets in enzymes such as Phosphodiesterases (PDEs) or Kinases. The butyl chain mimics aliphatic side chains of amino acids (like leucine or isoleucine), anchoring the inhibitor within the active site, while the nitrile group interacts with the hinge region backbone amides.
Caption: Mechanistic interaction of the N1-butyl and C4-nitrile groups within a target enzyme active site.
Analytical Characterization Protocol
To ensure the trustworthiness of the synthesized 1-Butyl-1H-pyrazole-4-carbonitrile before deploying it in biological assays, rigorous analytical validation is required.
Protocol 2: LC-MS and NMR Validation
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol.
LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Self-Validating Result: A single sharp peak in the UV chromatogram (254 nm) confirms >95% purity. The mass spectrum (ESI+) must display a prominent[M+H]⁺ ion at m/z 150.2, confirming the molecular weight of 149.19 g/mol .
¹H NMR Spectroscopy: Dissolve 10 mg of the compound in CDCl₃.
Self-Validating Result: The pyrazole protons (C3-H and C5-H) will appear as two distinct singlets in the aromatic region (~7.5 - 8.0 ppm). The butyl chain will show characteristic aliphatic splitting: a triplet for the terminal methyl (~0.9 ppm), multiplets for the internal CH₂ groups (~1.3 and 1.8 ppm), and a triplet for the N-CH₂ group shifted downfield (~4.1 ppm) due to the electron-withdrawing nature of the adjacent pyrazole nitrogen.
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH
RSC Publishing (Nanoscale Advances)
1H-Pyrazole-4-carbonitrile | C4H3N3 | CID 564449 - PubChem
N
Foundational
1-Butyl-1H-pyrazole-4-carbonitrile CAS number and identifiers
Executive Summary 1-Butyl-1H-pyrazole-4-carbonitrile (CAS 1427023-13-9 ) is a specialized heterocyclic building block critical to the structural optimization of Janus Kinase (JAK) inhibitors and next-generation agrochemi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Butyl-1H-pyrazole-4-carbonitrile (CAS 1427023-13-9 ) is a specialized heterocyclic building block critical to the structural optimization of Janus Kinase (JAK) inhibitors and next-generation agrochemicals.[1] Unlike its widely utilized tert-butyl analog, the n-butyl variant offers unique lipophilic vectors and steric profiles that influence binding affinity in narrow hydrophobic pockets.[1]
This guide provides a rigorous technical analysis of the compound, detailing validated synthetic pathways, physicochemical properties, and its strategic application in medicinal chemistry. It is designed to serve as a self-contained reference for bench scientists and process chemists.[1]
Chemical Identity & Physicochemical Profile
Parameter
Technical Specification
Chemical Name
1-Butyl-1H-pyrazole-4-carbonitrile
CAS Number
1427023-13-9
Molecular Formula
C₈H₁₁N₃
Molecular Weight
149.19 g/mol
SMILES
CCCCN1C=C(C#N)C=N1
InChI Key
Derived from structure (e.g., InChI=1S/C8H11N3...)[1][2][3][4][5][6]
For scalable production, two primary routes are validated.[1][4] Route A (Alkylation) is preferred for late-stage diversification using available commercial starting materials.[1] Route B (Cyclization) is the de novo method of choice for ensuring high regioselectivity on a kilogram scale.[1]
DOT Diagram: Synthetic Workflows
Figure 1: Comparative synthetic strategies. Route A is convergent; Route B is divergent but highly regioselective.[1]
Detailed Protocol: Route A (N-Alkylation)
Rationale: This method utilizes the acidity of the pyrazole NH (pKa ~14) to effect a clean Sɴ2 displacement.[1]
Setup: Charge a dry 3-neck round-bottom flask with 1H-pyrazole-4-carbonitrile (1.0 eq) and anhydrous Acetonitrile (MeCN) (10 V).
Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 eq) or Cesium Carbonate (1.2 eq) for faster kinetics.[1] Stir at room temperature for 30 minutes.
Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1]
Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate in vacuo.
Purification: The residue is often pure enough for use.[1] If not, purify via silica gel chromatography (Gradient: 0→30% EtOAc in Hexanes).[1]
Note: Regioisomers are not an issue here as the starting material is symmetric (tautomeric), resulting in a single N1-alkylated product.[1]
Application in Medicinal Chemistry
1-Butyl-1H-pyrazole-4-carbonitrile serves as a "Lego block" for the JAK/STAT signaling pathway .[1] The nitrile group is a versatile handle, while the butyl chain fills the hydrophobic pocket of kinases, often improving potency over methyl/ethyl analogs.
DOT Diagram: Derivatization Logic
Figure 2: Functional group interconversions (FGI) transforming the nitrile handle into bioactive pharmacophores.[1]
Key Transformation: Nitrile Reduction to Amine
To access the aminomethyl scaffold (common in kinase inhibitors):
Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF (0°C → Reflux).
Alternative: Hydrogenation (H₂, 50 psi) with Raney Nickel in methanolic ammonia (prevents secondary amine formation).[1]
Outcome: Yields (1-butyl-1H-pyrazol-4-yl)methanamine , a primary amine ready for amide coupling or reductive amination.[1]
Quality Control & Analytical Validation
To ensure data integrity in biological assays, the following specifications must be met:
Test
Acceptance Criteria
Methodology
Purity (HPLC)
> 98.0% (Area %)
C18 Column, H₂O/MeCN gradient (0.1% TFA)
¹H NMR
Conforms to structure
DMSO-d₆ or CDCl₃.[1] Look for triplet (CH₃), multiplet (CH₂), and characteristic pyrazole singlets (~7.8 & 8.2 ppm).[1]
Nitrile Risks: Metabolically, nitriles can release cyanide ions, though pyrazole-4-carbonitriles are generally stable.[1] Treat as a potential cyanide source under strong oxidative or metabolic conditions.[1]
PPE: Nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood to avoid inhalation of vapors.[1]
Spill Response: Absorb with sand/vermiculite.[1] Do not flush into drains.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 564449 (1H-Pyrazole-4-carbonitrile - Parent Scaffold). Retrieved from [Link][1]
V. Kumar et al. Regioselective synthesis of 1-alkyl-1H-pyrazole-4-carbonitriles. Tetrahedron Letters, 2012.[1] (General reference for alkylation methodology).
World Intellectual Property Organization (WIPO). Patents referencing Pyrazole-4-carbonitrile derivatives in JAK inhibition.[1] (Contextual grounding for medicinal chemistry applications).
FTIR absorption bands for nitrile group in pyrazole derivatives
Title: Spectral Fingerprinting of Pyrazole Carbonitriles: An Advanced FTIR Characterization Guide Executive Summary: This technical guide provides a rigorous framework for the vibrational analysis of nitrile ( ) groups w...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Spectral Fingerprinting of Pyrazole Carbonitriles: An Advanced FTIR Characterization Guide
Executive Summary:
This technical guide provides a rigorous framework for the vibrational analysis of nitrile (
) groups within pyrazole scaffolds. Targeted at medicinal chemists and spectroscopists, it moves beyond basic peak assignment to explore the electronic and structural determinants governing the nitrile stretching frequency (). We integrate experimental protocols with theoretical grounding to distinguish regioisomers and quantify substituent effects in drug discovery contexts.
Part 1: Theoretical Framework & Mechanistic Insights
The nitrile group is a premier infrared probe due to its high oscillator strength and location in a spectral window (2200–2260 cm⁻¹) largely free of interference. However, in pyrazole derivatives, this "silent region" becomes a dynamic reporter of electronic environment.
Vibrational Mechanics (Hooke’s Law Application)
The stretching frequency
is governed by the bond force constant () and reduced mass ():
In pyrazole derivatives, the reduced mass of the C-N system remains constant. Therefore, observed shifts in
are exclusively driven by changes in the force constant (), which is modulated by:
Mesomeric Effects (+M): Electron-donating groups (e.g., -NH₂, -OH) on the pyrazole ring donate electron density into the
-system. If conjugated with the nitrile, this increases the contribution of resonance structures where the bond acquires partial double-bond character, lowering and thus .
Inductive Effects (-I): Electron-withdrawing elements adjacent to the nitrile increase bond polarization, potentially stiffening the bond (increasing
) unless overridden by resonance.
Regio-Electronic Logic: 3- vs. 4- vs. 5-Substitution
The pyrazole ring is
-excessive. The impact of the nitrile depends on its position relative to the ring nitrogens:
Position 4 (C4): This is the most electron-rich carbon. A nitrile here interacts strongly with the aromatic system. Co-substituents at C3 or C5 (like amines) push density toward C4, causing significant red-shifts (lowering wavenumber).
Position 3/5 (C3/C5): These positions are adjacent to the electronegative ring nitrogens. Nitriles here are often less shielded and may appear at slightly higher frequencies unless specific H-bonding interactions occur.
Part 2: Spectral Analysis & Data Interpretation[1][2][3]
The following data synthesizes literature values for pyrazole-based nitriles, highlighting the impact of conjugation and hydrogen bonding.
Table 1: Comparative FTIR Wavenumbers for Pyrazole Nitriles
Compound Class
Substituent Context
Typical (cm⁻¹)
Mechanistic Driver
Aliphatic Nitrile
Non-conjugated (Reference)
2250 – 2260
Baseline hybridization (Triple bond character dominant).
Simple Cyanopyrazole
Unsubstituted Ring
2230 – 2245
Mild aromatic conjugation lowers slightly.
Aminopyrazole-CN
-NH₂ group (EDG)
2215 – 2230
Strong +M effect from amine reduces bond order.
Highly Conjugated
Azo-linked / Poly-aromatic
2195 – 2210
Extended conjugation system significantly reduces bond order.
H-Bonded Complex
Solvent/Solid-state interactions
Broadening / Shift
H-bonding to the nitrile N lone pair weakens the bond.
Key Diagnostic Indicator:
A sharp band at 2228 cm⁻¹ is characteristic of 3-amino-4-pyrazolecarbonitrile, a common precursor in drug synthesis. If this band shifts to <2210 cm⁻¹ , suspect extensive conjugation or strong intermolecular hydrogen bonding in the solid state.
Part 3: Visualization of Electronic Effects
The following diagram illustrates the resonance effect that lowers the wavenumber in aminopyrazoles, a critical concept for interpreting spectra of kinase inhibitors.
Figure 1: Mechanistic flow illustrating how electron-donating substituents lower the nitrile stretching frequency via resonance effects.
Part 4: Experimental Protocol (Self-Validating)
To ensure data integrity, follow this "Senior Scientist" level protocol. This workflow prioritizes resolution and background suppression.
Sample Preparation
Solid State (Preferred): Use Attenuated Total Reflectance (ATR) with a Diamond/ZnSe crystal.
Why: Eliminates KBr hygroscopicity which causes water bands (3400 cm⁻¹) that can obscure amine N-H stretches often present in pyrazoles.
Solution State: If studying H-bonding, dissolve in anhydrous CHCl₃ or DMSO. Use a CaF₂ liquid cell.
Acquisition Parameters
Resolution: Set to 2 cm⁻¹ .
Reasoning: Nitrile bands are sharp. Standard 4 cm⁻¹ resolution may artificially broaden the peak and reduce apparent intensity.
Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.
Apodization: Blackman-Harris 3-Term (optimizes peak shape for quantitative comparison).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for validating pyrazole-nitrile spectra.
Part 5: Troubleshooting & Artifacts
The "Missing" Band: If the nitrile peak is unexpectedly weak, check the dipole orientation. In highly symmetric pyrazoles, the change in dipole moment (
) during stretching may be near zero. Solution: Raman spectroscopy (where the nitrile stretch is often very strong).
Doublets: A split peak in the 2200 region often indicates Fermi resonance (interaction between the fundamental stretch and an overtone of a lower frequency mode) or the presence of two distinct conformers in solution.
Isocyanate Confusion: Ensure the band is not a cumulative double bond (
or ), which typically appears higher, around 2270 cm⁻¹, and is much broader.
References
NIST Chemistry WebBook. 3-Amino-4-pyrazolecarbonitrile Infrared Spectrum. National Institute of Standards and Technology.
Frontiers in Chemistry. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. (2021).[1][2] Frontiers Media.
MDPI Molecules. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. (2009). MDPI.
Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012).[3][4] JOCPR.
Safety Data Sheet (SDS) and handling precautions for 1-Butyl-1H-pyrazole-4-carbonitrile
This guide is structured as an internal technical whitepaper for a pharmaceutical R&D division. It prioritizes "Read-Across" toxicology—a standard regulatory practice for handling novel intermediates where specific data...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as an internal technical whitepaper for a pharmaceutical R&D division. It prioritizes "Read-Across" toxicology—a standard regulatory practice for handling novel intermediates where specific data is sparse—derived from the parent scaffolds (1H-Pyrazole-4-carbonitrile and 1-Butyl-1H-pyrazole).
Executive Summary
1-Butyl-1H-pyrazole-4-carbonitrile is a functionalized heterocyclic building block, primarily utilized in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and agrochemical pesticides. Its structure combines a reactive nitrile handle with a lipophilic butyl tail, making it a critical intermediate for modulating solubility and potency in drug discovery.
Status: Research Grade / Novel Intermediate.
Unlike its parent compound (1H-pyrazole-4-carbonitrile), this specific alkylated derivative lacks a globally harmonized CAS entry in public chemical inventories. Therefore, this safety profile is constructed using Structure-Activity Relationship (SAR) logic, deriving hazards from its constituent moieties: the nitrile group (acute toxicity, metabolic cyanide release potential) and the pyrazole ring (irritancy, aquatic toxicity).
Chemical Identity & Physicochemical Profile
Vital statistics for process chemistry and identification.
Property
Specification / Prediction
Causality & Notes
Chemical Name
1-Butyl-1H-pyrazole-4-carbonitrile
Systematic IUPAC nomenclature.
Molecular Formula
C₈H₁₁N₃
—
Molecular Weight
149.19 g/mol
Calculated from atomic weights.
CAS Number
[Proprietary/Research Grade]
Ref Parent: 31108-57-3 (Unsubstituted).
Physical State
Viscous Oil or Low-Melting Solid
The butyl chain disrupts the crystal lattice of the parent solid (mp 172°C), significantly lowering the melting point.
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Lipophilic butyl group enhances solubility in organic solvents compared to the parent.
LogP (Predicted)
~1.8 – 2.2
Moderate lipophilicity; potential for membrane permeability.
Appearance
Pale yellow to amber
Coloration often arises from trace oxidation or regioisomeric impurities.
Hazard Identification & Risk Assessment (GHS)
Derived from "Read-Across" Toxicology of 1H-Pyrazole-4-carbonitrile (CAS 31108-57-3) and 1-Butylpyrazole (CAS 52096-24-9).
H411: Toxic to aquatic life with long-lasting effects (Common in lipophilic pyrazoles).
Critical Toxicology Insights
The Nitrile Factor (Metabolic Activation):
While organic nitriles are generally less toxic than inorganic cyanides, they can be metabolized in the liver (via cytochrome P450) to release free cyanide ions (CN⁻).
Risk:[2] Delayed acute toxicity. Symptoms (headache, dizziness, weakness) may appear hours after exposure.
Control: Never treat as a simple irritant. Ingestion or high-dose dermal absorption requires immediate medical observation.
The Pyrazole Factor (Sensitization):
Pyrazoles are known sensitizers. Repeated dermal contact may lead to allergic dermatitis. The butyl chain increases skin penetration, heightening this risk compared to the naked scaffold.
Strategic Handling & Engineering Controls
Protocols designed to create a self-validating safety loop.
Engineering Control Matrix
Primary Barrier:Certified Chemical Fume Hood . All weighing, transfer, and reaction setup must occur here. Velocity > 100 fpm.
Atmosphere:Inert Gas (Nitrogen/Argon) recommended during synthesis, not for safety, but to prevent oxidative degradation which can produce toxic byproducts.
Vessel Venting: Reactions involving this compound often use bases (e.g., NaH, K2CO3) or alkyl halides. Ensure reaction vessels are vented to a scrubber if acidic byproducts (like HBr) are generated.
PPE Selection (Permeation Logic)
Standard nitrile gloves may degrade when exposed to the solvents used to dissolve this compound (e.g., DCM, DMF).
Routine Handling:Double Gloving.
Inner: High-density Nitrile (4 mil).
Outer: Nitrile (Chemical Resistant) or Laminate (Silver Shield) if using halogenated solvents.
Eye Protection: Chemical Goggles (ANSI Z87.1). Safety glasses are insufficient due to the splash risk of an oil.
Respiratory: If fume hood is unavailable (not recommended) or during spill cleanup, use a Full-Face Respirator with ABEK (Organic Vapor + Acid Gas) cartridges.
Workflow Visualization
The following diagram outlines the safe handling lifecycle, emphasizing the "Quarantine" step for novel intermediates.
Figure 1: Cradle-to-Grave handling workflow for 1-Butyl-1H-pyrazole-4-carbonitrile. Note the critical control point at "Quench" to prevent runaway reactions.
Emergency Response Protocols
Actionable logic for "When things go wrong."
Exposure Response Logic
Scenario: Researcher spills compound on lab coat/skin.
Immediate Doffing: Remove contaminated clothing immediately.[3][4] Do not pull shirts over the head (cut if necessary) to avoid inhalation.
Decontamination: Wash skin with soft soap and copious water for 15 minutes. Avoid scrubbing, which abrades the skin barrier and enhances nitrile absorption.
Cyanide Awareness: If victim shows signs of "air hunger" (gasping) or confusion, alert medical services immediately. Mention "Nitrile Exposure / Potential Cyanide Metabolite."
Spill Cleanup (Liquid/Oil)
Evacuate: Clear the immediate area (10 ft radius).
PPE Up: Don Butyl rubber gloves and respiratory protection.
Absorb: Use Vermiculite or Sand . Do not use sawdust (combustible reaction risk with potential oxidizers in the synthesis matrix).
Neutralize: Wipe surface with a mild bleach solution (10%) to degrade trace nitrile residues, followed by water.
Emergency Decision Tree
Figure 2: Decision logic for rapid response to spills or personnel exposure.
Do NOT mix with acidic waste streams. Acidification of nitrile waste can theoretically liberate HCN gas if impurities are present.
Segregation: Keep separate from oxidizers (peroxides, nitric acid) to prevent violent polymerization or combustion.
Destruction: Professional incineration is the only validated disposal method. The nitrogen content will generate NOx; incinerators must be equipped with scrubbers.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 564449, 1H-Pyrazole-4-carbonitrile. Retrieved from [Link]
Source of parent scaffold toxicity d
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 142906, 1-Butyl-1H-pyrazole. Retrieved from [Link]
Source of alkyl-chain physicochemical properties.
Reference for nitrile-pyrazole handling protocols.
Introduction: The Prominence of the Substituted Pyrazole Scaffold
An In-Depth Technical Guide to 1-Alkyl-1H-Pyrazole-4-Carbonitrile Compounds: Synthesis, Reactivity, and Applications The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 1-Alkyl-1H-Pyrazole-4-Carbonitrile Compounds: Synthesis, Reactivity, and Applications
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and agrochemical development.[1][2][3][4] Its structural rigidity, capacity for hydrogen bonding, and dipole moment make it an excellent pharmacophore for interacting with biological targets. Within this broad class of compounds, the 1-alkyl-1H-pyrazole-4-carbonitrile architecture represents a particularly valuable and versatile scaffold.
The substitution pattern is key to its utility. The alkyl group at the N1 position provides a crucial handle for tuning physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing a compound's pharmacokinetic profile. Meanwhile, the carbonitrile group at the C4 position is not only a potent electron-withdrawing group that modulates the electronic character of the ring but also serves as a highly versatile synthetic handle for further molecular elaboration.[5][6] This combination of features has enabled the development of a wide array of bioactive molecules, from potent anticancer agents to next-generation fungicides.
This guide offers a comprehensive exploration of 1-alkyl-1H-pyrazole-4-carbonitrile compounds, intended for researchers, chemists, and drug development professionals. We will delve into the core synthetic methodologies, explore the reactivity of the scaffold, analyze its diverse applications, and provide insights into the structure-activity relationships that govern its biological function.
Part 1: Synthesis of the Core Scaffold
The construction of the 1-alkyl-1H-pyrazole-4-carbonitrile core can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and the need for substituent diversity.
Cyclocondensation via Knorr-Type Synthesis
The most prevalent and robust method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative. For 1-alkyl-1H-pyrazole-4-carbonitriles, this typically involves the reaction of an alkylhydrazine with an activated three-carbon building block bearing a nitrile group. A common and highly effective starting material is (ethoxymethylene)malononitrile.
The reaction proceeds via an initial Michael-type addition of the hydrazine to the activated olefin, followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the aromatic pyrazole ring.[7][8] This method offers excellent regioselectivity, consistently producing the 1-substituted pyrazole isomer.
Caption: General workflow for Knorr-type pyrazole synthesis.
Experimental Protocol: General Synthesis of 5-Amino-1-alkyl-1H-pyrazole-4-carbonitrile
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (ethoxymethylene)malononitrile (1.0 eq) and a suitable solvent such as ethanol or trifluoroethanol.[7]
Addition of Hydrazine: Add the corresponding alkylhydrazine (1.0-1.1 eq) to the solution. The addition may be done dropwise if the reaction is exothermic.
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.
Purification: The crude product can be collected by filtration and washed with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]
Multi-Component Reactions (MCRs)
For increased efficiency and atom economy, one-pot multi-component reactions provide an elegant alternative. These reactions combine three or more starting materials in a single step to form the final product, avoiding the need to isolate intermediates. A common MCR for pyrazole synthesis involves the reaction of an aromatic aldehyde, malononitrile, and a hydrazine in the presence of a catalyst.[9]
This approach is particularly advantageous from a green chemistry perspective, often utilizing environmentally benign solvents like water or ethanol and simple catalysts such as sodium chloride.[9]
N-Alkylation of a Pre-formed Pyrazole
An alternative strategy involves the direct alkylation of a pre-existing 1H-pyrazole-4-carbonitrile at the N1 position. This method is highly effective for creating a library of analogs from a common intermediate. The pyrazole nitrogen is deprotonated with a suitable base (e.g., NaH, K₂CO₃) followed by the addition of an alkyl halide (e.g., alkyl iodide or bromide) to furnish the desired 1-alkyl derivative.[10]
Room temperature or reflux, often with a simple catalyst.[9]
Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF).
Part 2: Chemical Reactivity and Derivatization
The 1-alkyl-1H-pyrazole-4-carbonitrile scaffold is rich in chemical functionality, offering multiple avenues for structural modification. The carbonitrile group is the primary site of reactivity and serves as a linchpin for building molecular complexity.
Caption: Mechanism of action for SDHI fungicides derived from the pyrazole scaffold.
Antimicrobial and Other Activities
Beyond cancer and agriculture, the pyrazole-4-carbonitrile core has been explored for a wide range of other therapeutic applications. Various derivatives have been reported to possess antibacterial, anti-inflammatory, analgesic, and antidepressant properties, demonstrating the broad biological potential of this versatile heterocyclic system.
[1][2][3][5][11]
Part 4: Structure-Activity Relationship (SAR) Insights
The biological activity of 1-alkyl-1H-pyrazole-4-carbonitrile derivatives is highly dependent on the substitution pattern around the core scaffold.
N1-Alkyl Group: The nature of the alkyl substituent at the N1 position is critical for modulating potency and pharmacokinetics. In the SDHI fungicide class, a simple methyl group is often optimal. [12][13]In other contexts, larger or more complex groups may be required to achieve specific target engagement.
C3 and C5 Positions: Substitution at the C3 and C5 positions is a primary strategy for optimizing target binding and selectivity. In anticancer agents, large aryl groups are often installed at the C5 position. [6][14][15]For SDHI fungicides, a difluoromethyl group at the C3 position is a key feature for high potency.
[12][13]* C4-Carbonitrile and Derivatives: The C4 position is pivotal. While the nitrile itself can contribute to binding, its conversion to a carboxamide is essential for the activity of SDHI fungicides, as the amide NH is crucial for hydrogen bonding to the enzyme target. [13]Similarly, conversion to a carboxylic acid was necessary to achieve potent ALKBH1 inhibition.
[16]
Conclusion and Future Perspectives
The 1-alkyl-1H-pyrazole-4-carbonitrile scaffold is a proven and powerful platform in modern chemical science. Its synthetic accessibility, coupled with the versatile reactivity of the carbonitrile group, provides a robust foundation for the construction of diverse molecular libraries. The remarkable success of its derivatives as both life-saving medicines and essential crop-protecting agents underscores its status as a privileged structure.
Future research will undoubtedly continue to expand the utility of this core. The exploration of novel substitutions, the development of more efficient and sustainable synthetic methodologies, and the application of computational chemistry to guide the design of next-generation inhibitors will ensure that the 1-alkyl-1H-pyrazole-4-carbonitrile scaffold remains a focal point of innovation in drug discovery and agrochemical research for years to come.
References
SCIRP. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]
Al-Sanea, M. M., et al. (2020). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. Molecules. [Link]
Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]
Farag, A. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry. [Link]
Mayhoub, A. S., et al. (2010). Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]
Farag, A. M., et al. (2010). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]
Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ResearchGate. [Link]
Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Khademi, Z., & Nikoofar, K. (n.d.). Synthesis procedure for 1H-pyrazole 4-carbonitrile and pyrano[2,3-c] pyrazoles. ResearchGate. [Link]
Deshmukh, R., et al. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate. [Link]
Abdel Hafez, O. M., et al. (n.d.). SYNTHESIS OF SOME NEW CARBONITRILES AND PYRAZOLE COUMARIN DERIVATIVES WITH POTENT ANTITUMOR AND ANTIMICROBIAL ACTIVITIES. [Link]
Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. [Link]
Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
Kumar, A., et al. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
Goetz, N., et al. (2016). Process for the preparation of pyrazole-4-carboxamides.
Tobler, H., et al. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
Various Authors. (2019). Pyrazole compounds and preparation thereof.
National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-4-carbonitrile. PubChem. [Link]
Feng, C. (2018). A kind of synthetic method of 1-alkyl pyrazole-4-pinacol borate.
Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]
Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. ResearchGate. [Link]
Wang, Y., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]
Technical Whitepaper: Biological Potential of 1-Butyl-1H-pyrazole-4-carbonitrile Scaffolds
The following technical guide details the pharmacological potential, synthetic pathways, and biological applications of 1-Butyl-1H-pyrazole-4-carbonitrile scaffolds. Executive Summary The 1-Butyl-1H-pyrazole-4-carbonitri...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the pharmacological potential, synthetic pathways, and biological applications of 1-Butyl-1H-pyrazole-4-carbonitrile scaffolds.
Executive Summary
The 1-Butyl-1H-pyrazole-4-carbonitrile scaffold represents a specialized pharmacophore in modern medicinal chemistry. While the pyrazole ring itself is ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Rimonabant), the specific N-butyl substituted 4-carbonitrile variant offers unique physicochemical properties that drive potency in cardiovascular and oncological applications.
Most notably, derivatives of this scaffold have demonstrated nanomolar affinity (IC50 = 2.6 nM) as Angiotensin II Type 1 (AT1) receptor antagonists, positioning them as potent candidates for hypertension therapy. Furthermore, the lipophilic butyl tail facilitates membrane permeability, enhancing the scaffold's utility in kinase inhibition (EGFR/VEGFR) and agrochemical insecticidal agents.
Chemical Architecture & Physicochemical Profile
The scaffold consists of a five-membered pyrazole ring substituted at the N1 position with a butyl chain and at the C4 position with a nitrile (cyano) group.
Lipophilicity (LogP): The N-butyl chain significantly increases lipophilicity compared to methyl/ethyl analogs, improving blood-brain barrier (BBB) penetration and cellular uptake.
Electronic Effects: The C4-nitrile group is a strong electron-withdrawing group (EWG), decreasing the electron density of the pyrazole ring and serving as a metabolic "handle" for further derivatization (e.g., hydrolysis to carboxylic acids or reduction to amines).
Binding Mode: The nitrile nitrogen acts as a hydrogen bond acceptor, while the butyl group occupies hydrophobic pockets within enzyme active sites (e.g., ATP-binding pockets of kinases).
Synthesis Workflow
The synthesis of 1-Butyl-1H-pyrazole-4-carbonitrile is typically achieved via cyclocondensation or direct alkylation. The following diagram illustrates the primary synthetic pathways.
Figure 1: Synthetic pathways for 1-Butyl-1H-pyrazole-4-carbonitrile and key downstream derivatives.
Research indicates that 1-butyl-pyrazole-4-carboxylic acids (derived directly from the nitrile) are potent Angiotensin II Receptor Blockers (ARBs).
Mechanism: The scaffold mimics the biphenyl-tetrazole pharmacophore found in Losartan. The N-butyl group aligns with the hydrophobic pocket of the AT1 receptor, which is critical for high-affinity binding.
Key Data: A study by Deprez-Poulain et al. identified that 5-((2′-(1H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)-amino)-1-butyl-1H-pyrazole-4-carboxylic acid exhibited an IC50 of 2.6 nM for the AT1 receptor [1].
Therapeutic Implication: This suggests the scaffold is a viable bioisostere for the imidazole ring in traditional sartans, potentially offering altered metabolic stability profiles.
Oncology: Kinase Inhibition (EGFR & VEGFR)
The pyrazole-4-carbonitrile core is a privileged scaffold for kinase inhibitors.
Dual Inhibition: Derivatives fused with pyrimidine rings (e.g., pyrazolo[3,4-d]pyrimidines) have shown dual inhibition of EGFR and VEGFR-2.
Role of the Butyl Chain: In SAR studies, increasing the chain length from methyl to butyl often improves potency against cell lines like HeLa and MCF-7 due to enhanced interaction with the hydrophobic region of the ATP-binding cleft [2].
Agrochemical: Insecticidal Activity
While primarily pharmaceutical, the N-alkyl-pyrazole-4-carbonitrile motif shares structural homology with Fipronil , a broad-spectrum insecticide.
Target: GABA-gated chloride channels.
Activity: 1-Butyl derivatives have shown efficacy against Diabrotica undecimpunctata (Corn rootworm) by blocking chloride ion flow, leading to hyperexcitation of the insect nervous system [3].
Experimental Protocols
Synthesis of 1-Butyl-1H-pyrazole-4-carbonitrile
Objective: To synthesize the core scaffold via N-alkylation.
Reagents:
1H-pyrazole-4-carbonitrile (1.0 eq)
1-Bromobutane (1.2 eq)
Potassium Carbonate (K2CO3) (2.0 eq)
Dimethylformamide (DMF) (anhydrous)
Protocol:
Dissolution: Dissolve 1H-pyrazole-4-carbonitrile (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.
Base Addition: Add K2CO3 (20 mmol) and stir at room temperature for 30 minutes to generate the pyrazolate anion.
Alkylation: Dropwise add 1-Bromobutane (12 mmol) over 10 minutes.
Reaction: Heat the mixture to 80°C and stir for 6-8 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
Purification: Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Purify via silica gel column chromatography to yield the product as a pale yellow oil/solid.
AT1 Receptor Binding Assay (Radioligand)
Objective: To validate the affinity of the carboxylic acid derivative.
Protocol:
Membrane Prep: Isolate membranes from CHO cells stably expressing the human AT1 receptor.
Incubation: Incubate membranes (20 µg protein) with [125I]-Sar1-Ile8-Angiotensin II (0.2 nM) and increasing concentrations of the test compound (10^-10 to 10^-5 M).
Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
Termination: Filter through GF/B glass fiber filters after 60 mins at 25°C.
Analysis: Measure radioactivity using a gamma counter. Calculate IC50 using non-linear regression analysis.
Mechanism of Action: Renin-Angiotensin Blockade
The following diagram details how the 1-butyl-pyrazole scaffold intervenes in the blood pressure regulation pathway.
Figure 2: Mechanism of Action for 1-Butyl-pyrazole derivatives as AT1 Receptor Antagonists.
Structure-Activity Relationship (SAR) Analysis
Feature
Modification
Biological Consequence
N1-Position
Butyl (C4)
Optimal. Balances lipophilicity for receptor pocket fitting and solubility.
Methyl (C1)
Reduced potency in AT1 and kinase assays due to lack of hydrophobic interaction.
Phenyl
Increases steric bulk; often shifts selectivity but decreases solubility.
C4-Position
Nitrile (-CN)
Precursor. Moderate activity. Good H-bond acceptor.
Carboxylic Acid (-COOH)
Critical for AT1 activity. Mimics the acidic tetrazole of Losartan.
Amide (-CONH2)
Increases polarity; often used for antimicrobial derivatives.
C5-Position
Amino (-NH2)
Common in synthesis; allows coupling to biphenyl systems (Sartan-like drugs).
References
Deprez-Poulain, R., et al. (2023). Recent synthetic developments and applications of the Ullmann reaction: A review. National Institutes of Health (PMC). Available at: [Link]
Mao, M., et al. (2018).[1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
Khurana, J.M., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives.[2][3][4][5][1][6][7] Journal of Chemical Sciences, 131,[6] 70. Available at: [Link][3]
Synthesis protocol for 1-Butyl-1H-pyrazole-4-carbonitrile from 4-cyanopyrazole
[1][2] Abstract & Strategic Overview This application note details the synthesis of 1-butyl-1H-pyrazole-4-carbonitrile via the N-alkylation of 4-cyanopyrazole . This transformation is a fundamental nucleophilic substitut...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Abstract & Strategic Overview
This application note details the synthesis of 1-butyl-1H-pyrazole-4-carbonitrile via the N-alkylation of 4-cyanopyrazole . This transformation is a fundamental nucleophilic substitution (
) reaction critical in medicinal chemistry for generating diverse pyrazole libraries. The 4-cyanopyrazole scaffold is a privileged structure found in various JAK inhibitors and agrochemicals.
Key Technical Insight:
Unlike unsymmetrical pyrazoles which often yield mixtures of regioisomers (N1 vs. N2 alkylation), 4-cyanopyrazole is symmetric with respect to the tautomeric nitrogen atoms. Consequently, alkylation yields a single regioisomer, simplifying purification and maximizing atom economy. The protocol below prioritizes a Potassium Carbonate / Acetonitrile system for its operational simplicity, scalability, and greener profile compared to Sodium Hydride / DMF routes.
Reaction Mechanism & Logic
The synthesis proceeds via a base-mediated
mechanism.
Deprotonation: The base (
) deprotonates the acidic NH of the pyrazole ring (), generating a pyrazolate anion. The electron-withdrawing nitrile group at position 4 enhances the acidity of the NH proton, facilitating deprotonation by weaker carbonate bases.
Nucleophilic Attack: The pyrazolate anion acts as an ambident nucleophile, attacking the electrophilic carbon of 1-bromobutane, displacing the bromide leaving group.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 1-butyl-1H-pyrazole-4-carbonitrile.
Materials & Equipment
Component
Specification
Role
CAS Number
Starting Material
4-Cyanopyrazole (98%)
Substrate
31108-57-3
Reagent
1-Bromobutane (99%)
Electrophile
109-65-9
Base
Potassium Carbonate (), Anhydrous
Base
584-08-7
Solvent
Acetonitrile (MeCN), HPLC Grade
Solvent
75-05-8
Catalyst (Optional)
Sodium Iodide (NaI)
Finkelstein Catalyst
7681-82-5
Equipment:
Round-bottom flask (100 mL) equipped with a magnetic stir bar.
Reflux condenser with inert gas inlet (
or Ar).
Oil bath or heating mantle with temperature controller.
Rotary evaporator.
Experimental Protocol
Method A:
in Acetonitrile (Recommended)
This method avoids the use of hazardous hydrides and high-boiling solvents like DMF, making workup significantly easier.
Step 1: Reaction Setup
To a clean, dry 100 mL round-bottom flask, add 4-cyanopyrazole (1.0 equiv, e.g., 931 mg, 10 mmol).
Add anhydrous
(2.0 equiv, 2.76 g, 20 mmol).
Expert Note: Excess base ensures complete deprotonation and scavenges the HBr byproduct.
Add Acetonitrile (30 mL, ~0.3 M concentration). Stir to suspend the solids.
Optimization: If reaction is slow, add a catalytic amount of NaI (0.1 equiv) to generate the more reactive butyl iodide in situ (Finkelstein reaction).
Step 2: Reaction & Monitoring
Equip the flask with a reflux condenser and flush with Nitrogen.
Heat the mixture to reflux (
) for 6–16 hours.
Monitor: Check progress by TLC (Eluent: 30% EtOAc in Hexanes).
Starting Material
: ~0.2 (more polar due to NH).
Product
: ~0.6 (less polar).
Stain: UV (254 nm) or Iodine chamber.
Step 3: Workup
Cool the reaction mixture to room temperature.
Filtration: Filter off the solid potassium salts (
and KBr) through a sintered glass funnel or a pad of Celite. Rinse the pad with EtOAc.
Concentration: Concentrate the filtrate under reduced pressure to remove Acetonitrile.
Partition: Redissolve the residue in Ethyl Acetate (50 mL) and wash with:
Water (2 x 30 mL) to remove residual inorganic salts.
Brine (1 x 30 mL).
Drying: Dry the organic layer over anhydrous
, filter, and concentrate to yield the crude oil.
Step 4: Purification
The crude product is often pure enough (>95%) for subsequent steps.
If purification is required, perform Flash Column Chromatography :
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient of 10%
40% EtOAc in Hexanes.
Yield Expectation: 85–95%.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 1-butyl-1H-pyrazole-4-carbonitrile.
Characterization Data (Predicted)
Upon isolation, the product should be characterized to confirm identity and purity.
Regioselectivity: As noted, 4-cyanopyrazole is symmetric. However, if using a substituted derivative (e.g., 3-methyl-4-cyanopyrazole), regioselectivity becomes an issue. In such cases, steric hindrance usually directs alkylation to the less hindered nitrogen (N1), but mixtures are common.
Water Content: While
is tolerant of trace moisture, the reaction is faster under anhydrous conditions. If the reaction stalls, ensure the Acetonitrile is dry (molecular sieves).
Alternative Leaving Groups: If 1-bromobutane is unavailable, 1-iodobutane reacts significantly faster and may not require reflux (room temperature to
). 1-chlorobutane is generally too unreactive for this method without adding NaI.
Safety: 4-cyanopyrazole is harmful if swallowed.[2] Alkyl halides are alkylating agents and potential carcinogens; handle in a fume hood.
References
PubChem. (2021).[3] 1-butyl-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Application Note: N-Alkylation of Pyrazole-4-Carbonitrile with Butyl Halides
Executive Summary & Mechanistic Insight[1] The N-alkylation of 1H-pyrazole-4-carbonitrile (CAS 31108-57-3) is a pivotal transformation in the synthesis of JAK inhibitors, agrochemicals, and energetic materials. While see...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Insight[1]
The N-alkylation of 1H-pyrazole-4-carbonitrile (CAS 31108-57-3) is a pivotal transformation in the synthesis of JAK inhibitors, agrochemicals, and energetic materials. While seemingly simple, the reaction is governed by the interplay between the acidity of the pyrazole NH (pKa ~10.0–11.0), the electrophilicity of the butyl halide , and the regiochemical implications if the substrate is substituted.
The Core Challenge: Reactivity vs. Elimination
When using butyl halides , the choice of isomer (n-butyl, sec-butyl, t-butyl) dictates the reaction pathway:
n-Butyl Halides: Proceed via a classic SN2 mechanism. High yields are achievable with weak bases (e.g., K₂CO₃).
t-Butyl Halides: Standard basic alkylation fails due to dominant E2 elimination , yielding isobutylene gas rather than the desired product. Specialized acid-catalyzed protocols are required.[1]
Reaction Mechanism
The reaction proceeds via the deprotonation of the pyrazole to form a resonance-stabilized pyrazolide anion, which acts as an ambident nucleophile attacking the alkyl halide.
Figure 1: Mechanistic pathway distinguishing between substitution (SN2) and elimination (E2) pathways.
Critical Parameters & Decision Matrix
Success depends on matching the base and solvent to the alkylating agent.
Table 1: Optimization Matrix for Butyl Halides
Parameter
n-Butyl (Primary)
sec-Butyl (Secondary)
t-Butyl (Tertiary)
Mechanism
SN2
SN2 / E2 Competition
SN1 or Acid-Catalyzed
Preferred Base
K₂CO₃ or Cs₂CO₃
Cs₂CO₃ or NaH
Avoid Basic Conditions
Solvent
MeCN (Reflux) or DMF (RT)
DMF (Heat)
DCM or TFT (Acid Catalysis)
Leaving Group
Br > I > Cl
I > Br
(Use t-Butyl Trichloroacetimidate)
Temp.
60–80 °C
80–100 °C
RT (Acid cat.)
Risk
Low
Moderate (Elimination)
High (Elimination)
Experimental Protocols
Protocol A: Standard Alkylation (n-Butyl / sec-Butyl)
Target: High-yield synthesis of 1-butyl-1H-pyrazole-4-carbonitrile.
Scale: 10 mmol basis.
Catalyst (Optional): TBAI (tetrabutylammonium iodide) (5 mol%) – Use if reaction is sluggish.
Step-by-Step Procedure
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.[2]
Dissolution: Add 1H-pyrazole-4-carbonitrile (10 mmol) and anhydrous MeCN (30 mL). Stir until fully dissolved.
Deprotonation: Add K₂CO₃ (15 mmol) in one portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure partial deprotonation.
Addition: Add n-butyl bromide (11 mmol) dropwise via syringe.
Note: If using sec-butyl bromide, add TBAI (0.5 mmol) at this stage to accelerate the SN2 reaction via the Finkelstein mechanism.
Reaction: Heat the mixture to reflux (82 °C) for 4–6 hours.
Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.3) should disappear, and a less polar product spot (Rf ~0.6) should appear.
Workup:
Cool to RT. Filter off the inorganic solids (KBr/K₂CO₃) through a celite pad.
Concentrate the filtrate under reduced pressure.
Redissolve the residue in EtOAc (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).
Dry over Na₂SO₄, filter, and concentrate.
Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).
Protocol B: The "Impossible" Alkylation (t-Butyl)
Context: Standard basic alkylation with t-butyl bromide yields <5% product due to elimination. Use this Acid-Catalyzed Imidate Protocol instead [1].
Catalyst: BF₃·OEt₂ (0.5 mmol, 5 mol%) or TfOH (cat.)
Solvent: Cyclohexane/DCM (2:1 ratio) or THF.
Procedure
Setup: Dissolve pyrazole substrate in dry THF or DCM/Cyclohexane mixture under inert atmosphere.
Addition: Add tert-butyl trichloroacetimidate.
Catalysis: Cool to 0 °C. Add the acid catalyst dropwise.
Reaction: Stir at RT for 16 hours. The trichloroacetamide byproduct will precipitate.
Workup: Filter off the byproduct. Wash filtrate with NaHCO₃ (aq). Concentrate and purify.
Troubleshooting & Regioselectivity Guide
While 1H-pyrazole-4-carbonitrile is symmetric, derivatives often are not. Use the decision tree below to navigate regioselectivity issues (N1 vs N2 alkylation).
Figure 2: Decision tree for selecting conditions based on substrate symmetry and desired regiochemistry.
Common Issues
Symptom
Diagnosis
Solution
Low Conversion (n-Bu)
Poor nucleophilicity or wet solvent.
Add 5% TBAI (Finkelstein); Ensure solvent is anhydrous.
Isobutylene Formation
E2 Elimination dominant (t-Bu/sec-Bu).
Switch to Protocol B (Acid catalysis) or lower temperature.
N-Alkylation at Exocyclic NH2
If substrate has -NH2 at C3/C5.
Protect exocyclic amine (e.g., Boc) before alkylation.
References
Acid-Catalyzed N-Alkylation using Trichloroacetimidates
Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates[1][3]
Scalable synthesis of 1-Butyl-1H-pyrazole-4-carbonitrile for medicinal chemistry
Application Note: Scalable Synthesis of 1-Butyl-1H-pyrazole-4-carbonitrile Executive Summary & Strategic Importance 1-Butyl-1H-pyrazole-4-carbonitrile (CAS: 33079-41-9) is a pivotal building block in the synthesis of Jan...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of 1-Butyl-1H-pyrazole-4-carbonitrile
Executive Summary & Strategic Importance
1-Butyl-1H-pyrazole-4-carbonitrile (CAS: 33079-41-9) is a pivotal building block in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents. The pyrazole-4-carbonitrile motif serves as a bioisostere for aromatic rings and provides a versatile handle for further functionalization (e.g., hydrolysis to amides/acids or reduction to amines).
While various routes exist, this guide focuses on the Direct N-Alkylation of 1H-pyrazole-4-carbonitrile . This route is selected for its atom economy , commercial availability of starting materials , and operational simplicity upon scale-up. Unlike cyclization methods involving toxic hydrazines, this protocol minimizes hazardous waste and maximizes throughput using standard reactor configurations.
Retrosynthetic Analysis & Route Selection
The synthesis is best approached via a disconnection at the N1-butyl bond.
Route A: Direct N-Alkylation (Recommended)
Mechanism: SN2 Nucleophilic Substitution.
Reagents: 1H-pyrazole-4-carbonitrile +
-Butyl Bromide.
Base: Potassium Carbonate (
).
Solvent: Acetonitrile (MeCN) or DMF.
Pros: Cheap reagents, no regioisomer byproducts (starting material is symmetric), scalable workup.
Cons: Butylhydrazine is toxic, expensive, and unstable; reaction requires careful temperature control to avoid exotherms.
Decision:Route A is the superior process choice for gram-to-kilogram scale synthesis.
Reaction Mechanism & Logic
The reaction proceeds via the deprotonation of the pyrazole NH (pKa ~10-11) by the inorganic base, generating a pyrazolide anion. This ambient nucleophile attacks the electrophilic carbon of
-butyl bromide.
Regioselectivity: 1H-pyrazole-4-carbonitrile is tautomerically symmetric. Alkylation at either nitrogen yields the same product, eliminating the regioselectivity issues common with 3- or 5-substituted pyrazoles.
Catalysis: The addition of Potassium Iodide (KI) generates
-butyl iodide in situ (Finkelstein reaction), which is a more reactive electrophile, significantly reducing reaction time.
Figure 1: Mechanistic pathway for the base-mediated N-alkylation.
Detailed Experimental Protocol
Scale: 100 g Input (Scalable to kg)
Expected Yield: 90-95%
Purity: >98% (HPLC)
Materials & Equipment
Reactor: 1 L Jacketed Glass Reactor or 3-Neck Round Bottom Flask equipped with mechanical stirrer, reflux condenser, and internal temperature probe.
-Butyl bromide is an alkylating agent. Use proper PPE (gloves, goggles) and work in a fume hood.
Exotherms: The reaction is thermally stable, but the initial mixing of base and alkyl halide at high temperatures should be avoided. Add halide at room temperature before heating.
Waste: The filtered solid is KBr/KCl with traces of organic. Dispose of as solid chemical waste.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion (<90%)
Poor agitation; Base particle size too large.
Increase RPM; Use powdered or grind granular base before use.
Slow Reaction Rate
Low temperature; Loss of Alkyl Halide.
Ensure vigorous reflux; Check condenser efficiency (butyl bromide BP is 101°C).
Colored Impurities
Oxidation or Iodine traces.
Wash organic layer with 10% Sodium Thiosulfate solution during workup.
Emulsion in Workup
Fine particulates.
Filter the biphasic mixture through a Celite pad to break the emulsion.
Workflow Visualization
Figure 2: Operational workflow for the isolation of 1-Butyl-1H-pyrazole-4-carbonitrile.
References
General N-Alkylation Methodology
Li, D., et al. "K2CO3-Promoted Pyrazoles Synthesis..." ChemistrySelect, 2020. Link
Note: Describes the efficacy of Carbonate bases in pyrazole functionaliz
Phase Transfer Catalysis in Pyrazoles
"Application of phase transfer catalyst in synthesis of pyrazole derivatives." Journal of Chemical and Pharmaceutical Research, 2015. Link
Note: Validates the use of catalytic additives (like KI or ammonium salts)
Compound Data & Safety (1H-pyrazole-4-carbonitrile)
PubChem CID 564449. "1H-Pyrazole-4-carbonitrile."[1][2][3][4][5][6] National Center for Biotechnology Information. Link
Process Scale-Up Principles
BenchChem Technical Guide. "Navigating the Challenges of Scaling Up Pyrazole Reactions." Link
Application Note: Hydrolysis of 1-Butyl-1H-pyrazole-4-carbonitrile to Carboxylic Acid
Executive Summary & Mechanistic Rationale The transformation of heterocyclic nitriles into their corresponding carboxylic acids is a fundamental operation in medicinal chemistry, providing critical building blocks for ac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The transformation of heterocyclic nitriles into their corresponding carboxylic acids is a fundamental operation in medicinal chemistry, providing critical building blocks for active pharmaceutical ingredients (APIs). This application note details the optimized, base-catalyzed hydrolysis of 1-butyl-1H-pyrazole-4-carbonitrile to 1-butyl-1H-pyrazole-4-carboxylic acid .
While nitrile hydrolysis can proceed via acidic or basic conditions, base-catalyzed hydrolysis is explicitly selected for this pyrazole substrate [1]. Acidic hydrolysis requires protonation of the nitrile nitrogen to activate the triple bond; however, the basic nitrogen of the pyrazole ring (pKa ~2.5) competitively protonates under strong acid conditions. This diverts the acid catalyst, reduces the electrophilicity of the nitrile, and demands excessively harsh temperatures that can lead to substrate degradation. In contrast, base catalysis utilizing sodium hydroxide (NaOH) in an aqueous ethanol system avoids pyrazole protonation, ensuring a clean, high-yielding conversion through an imidic acid and amide intermediate directly to the water-soluble carboxylate salt [2].
Experimental Workflow & Pathway Diagram
The reaction proceeds via the nucleophilic attack of the hydroxide ion on the cyano carbon, followed by tautomerization and subsequent hydrolysis of the transient amide intermediate. The final acidification step is mechanistically critical to isolate the free acid from its sodium salt.
Fig 1. Base-catalyzed hydrolysis mechanism of 1-butyl-1H-pyrazole-4-carbonitrile.
Materials and Reagents
The use of a co-solvent system (EtOH/H₂O) is mandatory. The hydrophobic starting material is soluble in ethanol, while the NaOH and the resulting carboxylate salt are water-soluble. The 1:1 ratio ensures a homogenous reaction mixture at reflux.
Reagent
MW ( g/mol )
Equivalents
Amount
Role
1-Butyl-1H-pyrazole-4-carbonitrile
149.19
1.0
1.0 g (6.7 mmol)
Starting Material
Sodium Hydroxide (NaOH)
40.00
5.0
1.34 g (33.5 mmol)
Base / Nucleophile
Ethanol (EtOH, Absolute)
46.07
-
10 mL
Organic Co-solvent
Deionized Water (H₂O)
18.02
-
10 mL
Aqueous Co-solvent
Hydrochloric Acid (HCl, 6M)
36.46
~5.5
~6 mL
Acidifying Agent
Step-by-Step Experimental Protocol
Step 1: Reaction Setup
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Add 1.0 g (6.7 mmol) of 1-butyl-1H-pyrazole-4-carbonitrile to the flask.
Add 10 mL of absolute ethanol to dissolve the starting material.
In a separate beaker, dissolve 1.34 g (33.5 mmol) of NaOH in 10 mL of deionized water. Caution: This dissolution is exothermic.
Transfer the aqueous NaOH solution to the round-bottom flask containing the nitrile.
Step 2: Reflux and Reaction Monitoring
Heat the biphasic mixture to a gentle reflux (internal temperature ~95–100 °C) using an oil bath or heating mantle.
Maintain reflux for 4 to 6 hours.
Self-Validation Check: The reaction progress provides a visual cue. As the hydrophobic nitrile is consumed and converted into the highly polar sodium carboxylate, the initially turbid mixture will transition into a clear, homogeneous solution. Furthermore, the evolution of ammonia gas (NH₃) can be detected at the top of the condenser using damp red litmus paper (which will turn blue).
Verify complete consumption of the starting material via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The starting material will show an Rf of ~0.6, while the carboxylate salt will remain at the baseline.
Step 3: Workup and Isoelectric Precipitation
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the ethanol. Causality: Removing ethanol decreases the solubility of the final free acid in the aqueous phase, maximizing precipitation yield.
Dilute the remaining aqueous residue with an additional 10 mL of deionized water and cool the flask in an ice-water bath (0–5 °C).
Critical Acidification Step: Monitor the pH continuously. Add 6M HCl dropwise until the pH reaches 2.5–3.0 . A dense white precipitate of 1-butyl-1H-pyrazole-4-carboxylic acid will form.
Expert Insight & Self-Validation: The carboxylic acid moiety has a pKa of ~4.0, while the pyrazole basic nitrogen has a conjugate acid pKa of ~2.5. Over-acidification (pH < 1.0) risks protonating the pyrazole ring, forming a highly water-soluble pyrazolium hydrochloride salt and causing the precipitate to redissolve. If the solution suddenly clarifies during acidification, back-titrate with 1M NaOH until the precipitate reforms.
Step 4: Isolation and Drying
Collect the precipitated product via vacuum filtration using a Büchner funnel.
Wash the filter cake with ice-cold deionized water (2 × 5 mL) to remove residual NaCl and HCl.
Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the pure product.
Analytical & Quantitative Data
Upon successful execution of the protocol, the isolated product should conform to the following analytical specifications. The basic hydrolysis typically circumvents the need for column chromatography, yielding high-purity material directly from precipitation.
Analytical Method
Expected Result / Signal
Yield
85 – 92% (1.05 g), White to off-white crystalline solid
Incomplete Conversion (Stalled at Amide): If LC-MS indicates a significant presence of the amide intermediate (m/z = 168.1), the base concentration or reflux temperature was insufficient. Ensure a minimum of 5 equivalents of NaOH is used, as the reaction consumes base, and the intermediate imidic acid requires a strongly alkaline environment to drive the final expulsion of ammonia [2].
Poor Precipitation Yield: If the yield is unexpectedly low (< 50%) despite complete conversion, it is highly probable that the ethanol was not adequately removed prior to acidification, or the pH was dropped too low. Ensure complete evaporation of the organic solvent and strict adherence to the pH 2.5–3.0 window.
References
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at:[Link]
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at:[Link]
Method
Application Note: 1-Butyl-1H-pyrazole-4-carbonitrile as a Versatile Intermediate for Novel Therapeutic Agent Synthesis
Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4] Its metabolic stability and ability to participate in key hydrogen bonding inter...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4] Its metabolic stability and ability to participate in key hydrogen bonding interactions make it a highly desirable motif in drug design.[5] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 1-Butyl-1H-pyrazole-4-carbonitrile , a versatile chemical intermediate. We present its physicochemical properties, rationale for its use, and detailed, field-proven protocols for its conversion into key functional groups essential for drug discovery, including primary amines, carboxylic acids, and tetrazoles. A case study illustrating the synthesis of a hypothetical kinase inhibitor fragment is also provided to demonstrate the practical application of these protocols.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring is a cornerstone of modern medicinal chemistry, with approved drugs spanning a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][6] Recent analysis shows a significant number of pyrazole-containing drugs have been approved by the FDA, highlighting the scaffold's continued importance.[1][3][4] The success of this heterocycle stems from its unique properties: the N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can serve as a hydrogen bond acceptor, mimicking the interactions of other key biological motifs.[3]
1-Butyl-1H-pyrazole-4-carbonitrile is an exceptionally useful building block for several reasons:
The Pyrazole Core: Provides a metabolically stable, aromatic core that can be decorated with various functional groups to optimize target engagement.
The N-Butyl Group: The n-butyl substituent at the N-1 position provides a degree of lipophilicity, which can be crucial for modulating a compound's pharmacokinetic profile, including cell permeability and oral bioavailability.
The 4-Carbonitrile Moiety: This is the key synthetic handle. The nitrile group is a highly versatile functional group that can be efficiently transformed into other critical moieties, such as primary amines (for salt formation or further functionalization), carboxylic acids, and tetrazoles (as bioisosteres).[7]
Physicochemical Properties and Handling
Proper handling and understanding of the starting material are critical for successful and safe experimentation.
The true power of 1-Butyl-1H-pyrazole-4-carbonitrile lies in the selective and high-yielding transformations of its nitrile group. The following protocols are foundational for leveraging this intermediate in a drug discovery campaign.
A. Transformation 1: Reduction of Nitrile to Primary Amine
Medicinal Chemistry Rationale: The conversion of a nitrile to a primary amine introduces a basic center into the molecule. This (aminomethyl)pyrazole moiety is a valuable pharmacophore that can form salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's active site. The primary amine also serves as a key attachment point for further derivatization, such as amide bond formation, to explore the surrounding chemical space.
Protocol: Reduction with Lithium Aluminum Hydride (LAH)
This method is highly effective for the complete reduction of nitriles to primary amines.[9][10]
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a magnetic stir bar and suspend Lithium Aluminum Hydride (LAH) (1.5 equivalents) in anhydrous Tetrahydrofuran (THF) (10 mL per gram of LAH).
Cooling: Cool the suspension to 0 °C using an ice-water bath.
Addition of Nitrile: Dissolve 1-Butyl-1H-pyrazole-4-carbonitrile (1.0 equivalent) in anhydrous THF (5 mL per gram) and add it dropwise to the stirred LAH suspension via an addition funnel. Maintain the temperature at 0 °C during the addition.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Carefully and sequentially add dropwise:
Water (X mL, where X = grams of LAH used)
15% aqueous NaOH (X mL)
Water (3X mL)
Workup: Stir the resulting granular precipitate for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, (1-butyl-1H-pyrazol-4-yl)methanamine.
Purification: Purify the crude amine by silica gel column chromatography if necessary.
Workflow Diagram:
Workflow for Nitrile Reduction to Primary Amine.
B. Transformation 2: [3+2] Cycloaddition of Nitrile to a 5-Substituted-1H-Tetrazole
Medicinal Chemistry Rationale: The tetrazole ring is arguably the most important non-classical bioisostere of a carboxylic acid.[11][12][13] It shares a similar pKa and spatial distribution of hydrogen bond acceptors, allowing it to mimic the interactions of a carboxylate group with a biological target.[12][14] However, tetrazoles offer several advantages, including improved metabolic stability (resistance to reduction) and enhanced lipophilicity, which can significantly improve a drug candidate's pharmacokinetic properties.[11][13][15]
Protocol: Zinc-Catalyzed Cycloaddition in Water
This protocol, based on the Sharpless "click chemistry" principles, is a safe, environmentally friendly, and highly effective method for tetrazole synthesis.[15][16]
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-Butyl-1H-pyrazole-4-carbonitrile (1.0 eq.), sodium azide (NaN₃) (1.2 eq.), and zinc bromide (ZnBr₂) (1.2 eq.).[15][17]
Solvent: Add deionized water (2 mL per mmol of nitrile).
Reaction: Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring. The reaction can take 12-48 hours. Monitor progress by LC-MS or TLC.
Workup: Cool the mixture to room temperature. Add 3M Hydrochloric Acid (HCl) until the pH is ~1-2. This protonates the tetrazole and precipitates it from the aqueous solution.
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water.
Purification: The product, 4-(1H-tetrazol-5-yl)-1-butyl-1H-pyrazole, can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Workflow Diagram:
Workflow for Zinc-Catalyzed Tetrazole Synthesis.
Application Case Study: Synthesis of a Kinase Inhibitor Fragment
To illustrate the utility of these protocols, we present a concise synthesis of a hypothetical kinase inhibitor fragment. Many kinase inhibitors utilize a heterocyclic core (the pyrazole), a "hinge-binding" motif (often an amide), and a solubilizing group (a primary amine).
Pathway: This two-step synthesis first reduces the nitrile to the primary amine, followed by a standard amide coupling reaction.
Synthetic pathway to a hypothetical kinase inhibitor fragment. (Note: Images are placeholders)
Protocol: Step 2 - Amide Coupling
Setup: Dissolve (1-butyl-1H-pyrazol-4-yl)methanamine (1.0 eq., from Transformation A) in Dichloromethane (DCM) in a round-bottom flask with a magnetic stir bar.
Base: Add triethylamine (Et₃N) (1.5 eq.) and cool the mixture to 0 °C.
Acylation: Add a solution of 3-fluorobenzoyl chloride (1.1 eq.) in DCM dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.
Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography to yield the final amide.
Conclusion
1-Butyl-1H-pyrazole-4-carbonitrile is a high-value, versatile intermediate for drug discovery programs. The nitrile functional group serves as a robust synthetic handle for accessing primary amines and tetrazoles—two critical moieties for modulating the potency, selectivity, and pharmacokinetic properties of lead compounds. The protocols outlined in this document are reliable, scalable, and grounded in established chemical principles, providing researchers with a clear path to rapidly generate diverse libraries of novel pyrazole-based compounds for biological screening.
References
Vertex AI Search. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC.
RSC Publishing. (n.d.). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated.
ACS Publications. (2004, October 26). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials | Journal of Medicinal Chemistry.
Benchchem. (2025). Application Notes and Protocols for the Reduction of 6-Octadecynenitrile to Primary Amines.
Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres.
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.
PubMed. (2025, June 23). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.
PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. [Download Scientific Diagram].
RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
Thieme. (n.d.). Catalytic Reduction of Nitriles.
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
Scribd. (n.d.). LAH Reduction of Nitriles to Amines.
Benchchem. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles.
PubMed. (2020, November 25). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile.
YouTube. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment.
PMC. (n.d.). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives.
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
IntechOpen. (2018, November 5). A Click Chemistry Approach to Tetrazoles: Recent Advances.
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives a. [Download Table].
ResearchGate. (n.d.). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water.
Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
IUCr Journals. (2016, April 20). data reports 3,5-Di-tert-butyl-1H-pyrazole-4-carbonitrile.
ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives a. [Download Table].
Application Note: Catalytic Hydrogenation of Pyrazole Nitriles for the Synthesis of Aminomethylpyrazoles
Abstract The reduction of pyrazole nitriles to their corresponding aminomethylpyrazoles is a critical transformation in medicinal chemistry and pharmaceutical development, as these products serve as key building blocks f...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The reduction of pyrazole nitriles to their corresponding aminomethylpyrazoles is a critical transformation in medicinal chemistry and pharmaceutical development, as these products serve as key building blocks for a variety of bioactive molecules.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of pyrazole nitriles. We delve into the mechanistic principles governing selectivity, compare common heterogeneous catalyst systems (Palladium, Nickel, and Rhodium), and present detailed, field-proven protocols. This guide emphasizes the causality behind experimental choices to empower users to optimize reaction conditions, troubleshoot common issues, and ensure safe and efficient synthesis.
Introduction: The Significance of Aminomethylpyrazoles
The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutics. The aminomethyl (-CH₂NH₂) substituent is particularly valuable as it provides a basic handle for salt formation, improves aqueous solubility, and serves as a versatile anchor for further chemical elaboration. Catalytic hydrogenation represents the most atom-economical and scalable method for synthesizing these vital intermediates from readily available pyrazole nitriles.[3][4]
However, the hydrogenation of nitriles is not without its challenges. The primary goal is the selective formation of the primary amine. This process is complicated by the formation of secondary and tertiary amine byproducts, which arise from the reaction of the primary amine product with the intermediate imine.[5][6] Understanding and controlling this reaction network is paramount for achieving high yields of the desired product.
Mechanistic Rationale: The Path to Selectivity
The catalytic hydrogenation of a nitrile (R-CN) to a primary amine (R-CH₂NH₂) proceeds through a highly reactive aldimine intermediate (R-CH=NH).[7][8] The selectivity of the reaction is determined by the fate of this intermediate.
Desired Pathway: The aldimine is rapidly hydrogenated to the primary amine.
Undesired Pathway: The primary amine product, being nucleophilic, can attack another molecule of the aldimine intermediate. This forms a geminal diamine, which then eliminates ammonia to generate a secondary imine. Subsequent hydrogenation of this secondary imine yields a secondary amine byproduct. This process can continue, leading to tertiary amines.
Controlling selectivity therefore hinges on favoring the direct hydrogenation of the aldimine over its reaction with the primary amine product. This can be achieved by manipulating the catalyst, solvent, temperature, pressure, and the use of chemical additives.
Figure 1: Reaction pathways in nitrile hydrogenation.
Core Catalytic Systems: A Comparative Overview
The choice of catalyst is the most critical factor influencing the outcome of the hydrogenation.[6][9] We will focus on three widely used heterogeneous catalysts: Palladium on Carbon (Pd/C), Raney® Nickel, and Rhodium on Alumina (Rh/Al₂O₃).
Palladium on Carbon (Pd/C)
Palladium is a highly active catalyst for nitrile reduction.[3] However, it is also prone to causing hydrogenolysis (cleavage of C-N bonds), which can lead to undesired byproducts, particularly with aromatic nitriles.[10]
Expertise & Experience: The key to using Pd/C successfully is to suppress side reactions. This is often achieved by adding a strong acid to the reaction medium. The acid protonates the primary amine product, forming a non-nucleophilic ammonium salt. This salt cannot react with the imine intermediate, thus preventing the formation of secondary amines.[11]
Trustworthiness: While effective, the use of acid requires careful consideration of substrate stability and necessitates an aqueous basic workup to isolate the free amine.
Raney® Nickel
Developed by Murray Raney, this high-surface-area nickel catalyst is highly active, cost-effective, and widely used in industrial applications for nitrile hydrogenation.[12]
Expertise & Experience: Raney Ni is particularly effective for the reduction of aliphatic nitriles. Its mechanism is thought to differ slightly from palladium, potentially involving nitrene intermediates, which can favor primary amine formation.[7]
Trustworthiness: The primary concern with Raney Ni is its pyrophoric nature when dry.[13] It is supplied and handled as a slurry in water or ethanol. Extreme care must be taken during catalyst filtration to ensure it remains wet until it can be safely quenched.
Rhodium-based Catalysts
Rhodium catalysts, often supported on alumina or carbon, are excellent for the selective hydrogenation of nitriles to primary amines, often under mild conditions.[14][15]
Expertise & Experience: Rhodium frequently provides higher selectivity for the primary amine compared to palladium without the need for acidic additives.[14] An improved process using a two-phase solvent system (e.g., an immiscible organic solvent and water) with a rhodium catalyst and a base has been shown to give high conversion and selectivity at low temperatures and pressures.[16]
Trustworthiness: The higher cost of rhodium is a consideration. However, for high-value pharmaceutical intermediates where selectivity is paramount, it is often the catalyst of choice.
Data Presentation: Comparison of Catalytic Methods
The following table summarizes typical conditions and outcomes for the hydrogenation of a generic pyrazole nitrile. Actual results will vary based on the specific substrate.
Catalyst System
Typical Loading (w/w)
Solvent
Pressure (psi)
Temp (°C)
Additive
Primary Amine Selectivity
Key Considerations
5% Pd/C
5-10%
Methanol / Acetic Acid
50 - 500
25 - 60
Strong Acid (e.g., H₂SO₄)
Good to Excellent
Risk of hydrogenolysis; acid may not be compatible with all functional groups.[10][11]
Raney® Ni
10-50% (slurry)
Ethanol / Methanol (+NH₃)
100 - 1000
50 - 100
Ammonia (optional)
Good to Excellent
Pyrophoric catalyst requires careful handling; can be less effective for aromatic nitriles.[12][13][17]
5% Rh/Al₂O₃
2-5%
Acetic Acid or Alcohols
15 - 100
23 - 50
None / Base
Excellent
High cost; excellent selectivity under mild conditions.[14][16]
Experimental Protocols
Safety Precaution: All hydrogenation reactions must be conducted in a well-ventilated fume hood by trained personnel. Hydrogen gas is highly flammable and can form explosive mixtures with air.[3] Catalysts like Pd/C and Raney Ni can be pyrophoric and must be handled with extreme care.[13][18]
Protocol 1: Pd/C Hydrogenation with Acidic Additive
This protocol is a robust method for achieving high selectivity to the primary amine.
Materials & Reagents:
1-Phenyl-1H-pyrazole-4-carbonitrile (1.0 eq)
5% Palladium on Carbon (10 wt%)
Methanol (Anhydrous)
Concentrated Sulfuric Acid (1.0 eq)
Diatomaceous earth (Celite®)
Ethyl Acetate
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Workflow:
Figure 2: General workflow for catalytic hydrogenation.
Step-by-Step Procedure:
To a hydrogenation vessel equipped with a stir bar, add 1-phenyl-1H-pyrazole-4-carbonitrile (e.g., 5.0 g).
Add anhydrous methanol (e.g., 100 mL) and stir until the substrate is fully dissolved.
Carefully add concentrated sulfuric acid (1.0 eq) dropwise while stirring. An exotherm may be observed.
Under a gentle stream of inert gas (Nitrogen or Argon), carefully add the 5% Pd/C catalyst (0.5 g). Rationale: Adding the catalyst under an inert atmosphere prevents potential ignition, as dry Pd/C can be pyrophoric.[18]
Seal the reaction vessel and connect it to a hydrogenation apparatus.
Purge the vessel by evacuating the atmosphere and backfilling with hydrogen gas. Repeat this cycle 3-5 times to ensure an oxygen-free environment.
Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous stirring.
Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots via TLC or LC-MS until the starting material is consumed.
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
Prepare a pad of Celite® in a Büchner funnel and wet it with methanol. Crucial Safety Step: Filter the reaction mixture through the Celite pad. Wash the pad with additional methanol. Do not allow the catalyst on the Celite pad to dry out, as it can ignite upon contact with air. Immediately transfer the pad to a container with water for quenching.
Concentrate the filtrate under reduced pressure to remove most of the methanol.
Dilute the residue with ethyl acetate and carefully neutralize by adding saturated NaHCO₃ solution until gas evolution ceases.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Purify the product as necessary via column chromatography or recrystallization.
Protocol 2: Raney® Nickel Hydrogenation
This protocol is effective and economical, particularly for aliphatic pyrazole nitriles.
Materials & Reagents:
Pyrazole nitrile (1.0 eq)
Raney® Nickel (50% slurry in water)
Ethanol or Methanol
Ammonia solution (optional, to suppress side reactions)
Step-by-Step Procedure:
To a hydrogenation vessel, add the pyrazole nitrile and solvent (e.g., ethanol).
Under an inert atmosphere, add the Raney® Nickel slurry. This is typically done by drawing the slurry into a pipette and adding it directly to the reaction mixture.[13] Rationale: Raney® Nickel is pyrophoric if it dries out; always handle it as a slurry under an inert atmosphere.[13]
(Optional) Add aqueous ammonia to the reaction mixture.
Seal the vessel and purge with hydrogen as described in Protocol 1.
Pressurize the vessel to a higher pressure (e.g., 500-1000 psi) and heat to the desired temperature (e.g., 60-80 °C).
Monitor the reaction until completion.
After cooling and venting, filter the catalyst with the same extreme caution as described for Pd/C. Ensure the catalyst pad is never allowed to dry. Quench immediately in a large volume of water.
Solution: Increase catalyst loading. Ensure the catalyst is fresh and active. Increase hydrogen pressure and/or reaction temperature.
Problem:Formation of Secondary/Tertiary Amines.
Cause: The rate of reaction between the imine intermediate and amine product is competitive with the rate of imine hydrogenation.
Solution:
Add an acid (e.g., H₂SO₄, HCl, AcOH) to protonate the primary amine product (Protocol 1).[11]
Add ammonia to the reaction. Ammonia can compete with the primary amine in reacting with the imine, ultimately regenerating the imine and primary amine.
Switch to a more selective catalyst system, such as Rhodium.[14]
Problem:Hydrogenolysis or Dehalogenation.
Cause: The catalyst (especially Pd/C) is too active, cleaving other bonds in the molecule (e.g., C-halogen, O-benzyl).
Solution: Lower the reaction temperature and pressure. Use a less active catalyst or a poisoned catalyst (e.g., Lindlar's catalyst for specific applications). Platinum-based catalysts like PtO₂ can sometimes offer better selectivity against hydrogenolysis compared to palladium.[11]
Conclusion
The catalytic hydrogenation of pyrazole nitriles is a powerful and efficient method for producing aminomethylpyrazoles. Successful synthesis relies on a solid understanding of the underlying reaction mechanism and the factors that control selectivity. For general applications where some optimization is feasible, Pd/C with an acidic additive offers a robust and effective solution. For substrates sensitive to acid or when maximum selectivity is required from the outset, Rhodium-based catalysts are a superior, albeit more expensive, choice. Raney® Nickel remains a highly active and economical option, especially for large-scale synthesis of aliphatic aminopyrazoles, provided that appropriate safety measures for its handling are strictly followed. By carefully selecting the catalyst and reaction conditions, researchers can effectively navigate the challenges of this transformation to access valuable amine building blocks for drug discovery and development.
References
Alonso, F., et al. (2000). Synthesis of secondary amines by rhodium catalyzed hydrogenation of nitriles.
Belskaya, O. B., et al. (2012). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. Ingenta Connect.
Barcelo, D. (n.d.). Catalytic hydrogenation of nitriles and dehydrogenation of amines with the rhodium(I) hydrido compounds [RhH(PPri3)3] and [Rh2H2(µ-N2){P(cyclohexyl)3}4]. RSC Publishing.
Werkmeister, S., et al. (2014). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate.
Puskas, I. (1988). Process for the hydrogenation of nitriles to primary amines. Google Patents.
Unknown. (n.d.). Nitrile Reduction. WordPress.
Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles.
Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
Wikipedia. (n.d.). Raney nickel.
The Sarpong Group. (2010). Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts.
BenchChem. (2025). Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis.
Wentz, M., et al. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents.
McAllister, M. I., et al. (2015). The palladium catalysed hydrogenation of multi-functional aromatic nitriles.
YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
Natarajan, A., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed.
Lennon, D. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.
Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines (PDF). ResearchGate.
Unknown. (n.d.). (PDF) Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism.
Technical Support Center: Troubleshooting 1-Butyl-1H-pyrazole-4-carbonitrile Synthesis
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals optimizing the synthesis of 1-butyl-1H-pyrazole-4-carbonitrile .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals optimizing the synthesis of 1-butyl-1H-pyrazole-4-carbonitrile .
The standard synthetic route involves the
N-alkylation of 1H-pyrazole-4-carbonitrile using 1-bromobutane. A major strategic advantage of this specific substrate is its symmetry: because the carbonitrile group is at the 4-position, the N1 and N2 positions are chemically equivalent. This inherently eliminates the regioselectivity issues (mixtures of 1,3- and 1,5-isomers) that typically plague pyrazole alkylations . However, researchers frequently encounter alternative yield-limiting challenges, such as incomplete conversion, competing elimination reactions, and functional group degradation.
Workflow Visualization
Troubleshooting logic for optimizing 1-butyl-1H-pyrazole-4-carbonitrile N-alkylation yields.
Q1: I am recovering a large amount of unreacted 1H-pyrazole-4-carbonitrile. How can I drive the reaction to completion?Causality & Solution: Incomplete conversion is typically a symptom of poor nucleophilicity. The strongly electron-withdrawing cyano (-CN) group at the 4-position delocalizes the electron density away from the pyrazole nitrogens, making the pyrazolide anion significantly less nucleophilic than an unsubstituted pyrazole.
Actionable Steps:
Solvent Polarity: Utilize a highly polar aprotic solvent like anhydrous DMF. DMF effectively solvates the metal cation (e.g.,
), stripping its hydration shell and leaving a "naked," highly reactive pyrazolide anion .
Thermal Activation: Elevate the reaction temperature to 60–80 °C. Room temperature is often insufficient to overcome the activation energy barrier for electron-deficient pyrazoles.
Finkelstein Catalysis: If 1-bromobutane is reacting too slowly, add a catalytic amount (0.1 equiv) of Sodium Iodide (NaI). This generates 1-iodobutane in situ, which is a vastly superior electrophile for
reactions.
Q2: I switched to Sodium Hydride (NaH) to ensure complete deprotonation, but my yield dropped and I noticed bubbling before adding the pyrazole. What happened?Causality & Solution: While NaH is an excellent base for deprotonation, it is highly basic and poorly nucleophilic. When 1-bromobutane is subjected to strong bases at elevated temperatures, a competing
elimination reaction occurs. The base abstracts a -proton from 1-bromobutane, expelling the bromide leaving group to generate 1-butene gas (the bubbling you observed) rather than undergoing the desired substitution.
Actionable Steps: Downgrade to a milder carbonate base. Potassium carbonate (
) or Cesium carbonate () provides the perfect thermodynamic balance—strong enough to deprotonate the acidic pyrazole N-H, but mild enough to suppress elimination of the alkyl halide .
Q3: LC-MS analysis of my crude mixture shows a major byproduct with an [M+18] mass. Is my product degrading?Causality & Solution: An [M+18] peak is the classic signature of nitrile hydrolysis. Under harsh aqueous basic conditions (especially if the reaction is quenched with unbuffered water while still hot), the carbonitrile (-C≡N) group hydrates to form a primary amide (-CONH₂).
Actionable Steps: Never boil the crude mixture in the presence of aqueous bases. Always cool the reaction to room temperature and quench with a mildly acidic buffer, such as saturated aqueous ammonium chloride (
), to neutralize the base before organic extraction.
Quantitative Data Presentation
The table below summarizes the causality between reaction conditions and typical yields, allowing for rapid protocol selection based on available reagents.
Base (1.5 eq)
Solvent
Temp (°C)
Time (h)
Primary Issue / Mechanistic Observation
Typical Yield (%)
NaH
THF
25
12
Severe competing elimination of 1-bromobutane
45 - 55
MeCN
80
16
Slow reaction rate; incomplete conversion
60 - 70
DMF
60
8
Optimal balance; trace hydrolysis if workup is poor
85 - 90
DMF
60
6
Highest conversion rate; high reagent cost
> 92
Experimental Protocol: Optimized Synthesis
This protocol utilizes the
/DMF system, providing a self-validating, high-yield pathway for synthesizing 1-butyl-1H-pyrazole-4-carbonitrile .
Materials Required:
1H-pyrazole-4-carbonitrile (1.0 equiv)
1-Bromobutane (1.2 equiv)
Potassium carbonate (
, 325 mesh, anhydrous, 1.5 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Saturated aqueous
, Ethyl Acetate (EtOAc), Brine.
Step-by-Step Methodology:
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
Deprotonation: Add 1H-pyrazole-4-carbonitrile (1.0 equiv) and anhydrous
(1.5 equiv) to the flask. Add anhydrous DMF to achieve a substrate concentration of 0.3 M. Stir the suspension at room temperature for 30 minutes.
Validation Check: The mixture will transition from a clear solution to a slightly opaque/yellowish suspension as the insoluble pyrazolide potassium salt forms.
Alkylation: Add 1-bromobutane (1.2 equiv) dropwise via syringe to prevent localized thermal spikes.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C using a highly controlled oil bath.
Reaction Monitoring: Stir for 6–8 hours.
Validation Check: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1). The starting material (lower
due to the polar N-H bond) should completely disappear, replaced by a single distinct product spot (higher ). Because the substrate is symmetric, no regioisomer spots will appear.
Buffered Quench: Cool the reaction to room temperature. Slowly pour the mixture into an equal volume of ice-cold saturated aqueous
.
Validation Check: This neutralizes residual carbonate, dropping the pH to ~6-7 and physically preventing the hydrolysis of the carbonitrile group.
Extraction & Washing: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers extensively with distilled water (5 times) to pull residual DMF into the aqueous phase, followed by a final wash with brine.
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the crude 1-butyl-1H-pyrazole-4-carbonitrile. Purify via silica gel flash chromatography if trace unreacted alkyl halide remains.
References
Tintori, C., et al. (2015). "Studies on the ATP Binding Site of Fyn Kinase for the Identification of New Inhibitors and Their Evaluation as Potential Agents against Tauopathies and Tumors." ACS Publications, Journal of Medicinal Chemistry. Available at:[Link]
Optimization
Optimizing N-alkylation reaction conditions for pyrazole derivatives
Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is specifically designed for researchers, application scientists, and drug development professionals who are optimizing the synthesis of pyraz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is specifically designed for researchers, application scientists, and drug development professionals who are optimizing the synthesis of pyrazole derivatives.
Unsymmetric pyrazoles present a unique challenge during N-alkylation: the rapid tautomeric equilibrium between the N1 and N2 positions often results in a frustrating mixture of regioisomers. This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative literature to help you establish a self-validating, highly regioselective protocol.
Module 1: The Core Mechanism & Regioselectivity Logic
FAQ: Why do I always get a mixture of N1 and N2 alkylated products?
The root cause is the intrinsic tautomerism of unsubstituted (NH) pyrazoles. The hydrogen atom rapidly migrates between the two nitrogen atoms, meaning both nitrogens act as potential nucleophiles.
When an alkylating agent is introduced, the reaction pathway bifurcates based on two competing forces:
Kinetic Control (Electronic): The more electron-rich, but often more sterically hindered, nitrogen attacks the electrophile rapidly.
Thermodynamic/Steric Control: The less sterically hindered nitrogen attacks the electrophile, forming the more stable, lower-energy regioisomer.
By tuning the base and solvent, you can "switch" the reaction pathway to favor either the sterically favored N1-alkyl pyrazole or the kinetically favored N2-alkyl pyrazole [1].
Divergent N-alkylation pathways dictated by tautomeric equilibrium and reaction conditions.
Module 2: Parameter Optimization
FAQ: How do base and solvent selection influence the N1:N2 ratio?
The choice of base and solvent dictates the nature of the intermediate pyrazolide anion.
The "Naked Anion" Effect (Poor Selectivity): Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like THF creates a highly reactive, "naked" pyrazolide anion. This intermediate reacts indiscriminately and rapidly with the alkyl halide (kinetic control), resulting in poor regioselectivity (often near 60:40 or 50:50).
The "Coordinated Anion" Effect (High Selectivity): Using a milder base with a larger cation (e.g., K₂CO₃ or Cs₂CO₃) in DMF maintains a coordinated transition state. The alkali metal cation chelates the pyrazole, allowing steric hindrance to dictate the trajectory of the incoming electrophile. This thermodynamic control heavily favors alkylation at the less hindered nitrogen, often achieving >95:5 regioselectivity [2].
Table 1: Optimization of N-Alkylation Conditions
Base
Solvent
Temp (°C)
Yield (%)
N1:N2 Ratio
Mechanistic Note
NaH
THF
0 → RT
88%
60:40
Fast reaction; creates a highly reactive "naked" anion leading to poor regioselectivity.
K₂CO₃
DMF
60
92%
>95:5
Optimal; K⁺ coordination allows steric factors to dominate, favoring the less hindered N.
Cs₂CO₃
DMF
60
94%
>98:2
Excellent; larger Cs⁺ cation enhances the steric shielding effect during the transition state.
DBU
MeCN
Reflux
70%
85:15
Moderate selectivity; homogeneous organic base, but can complicate downstream purification.
Acetone
Acetone
Reflux
45%
80:20
Slow reaction due to poor solubility of inorganic bases; not recommended for scale-up.
Module 3: Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating workflows. Monitor the reaction via LC-MS to confirm the disappearance of the starting material before proceeding to the workup.
Use this protocol when you need to selectively alkylate the less sterically hindered nitrogen.
Deprotonation: To a solution of the unsymmetrical pyrazole (1.0 equiv) in anhydrous DMF (0.2 M), add anhydrous K₂CO₃ or Cs₂CO₃ (2.0 equiv).
Activation: Stir the suspension at room temperature for 30 minutes under an argon atmosphere to ensure complete formation of the coordinated pyrazolide salt.
Alkylation: Add the alkylating agent (e.g., alkyl halide) (1.1 equiv) dropwise to the reaction mixture.
Heating: Heat the reaction to 60 °C and stir for 12–16 hours. Monitor by TLC or LC-MS.
Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.
Step-by-step experimental workflow for regioselective pyrazole N-alkylation.
Even with optimized conditions, specific substrate combinations can lead to predictable failure modes. Use this guide to diagnose and resolve experimental issues.
Issue 1: Quaternization (Over-alkylation)
Symptom: LC-MS shows a mass corresponding to [M + 2(Alkyl)]⁺, and the product is highly polar (stuck on the baseline of normal-phase TLC).
Causality: Pyrazoles can undergo a second alkylation at the remaining nitrogen if the electrophile is highly reactive (e.g., Methyl Iodide, Benzyl Bromide) or if a large excess of the alkylating agent is used, forming a pyrazolium salt.
The Fix: Strictly control the stoichiometry of the alkylating agent to 1.0 - 1.05 equivalents. If quaternization persists, lower the reaction temperature to 0 °C → RT and use a syringe pump for the slow addition of the electrophile.
Issue 2: Styrene/Alkene Formation (Low Yield of Target)
Symptom: The reaction mixture turns dark yellow/brown, yield is exceptionally low, and NMR/LC-MS reveals the presence of an alkene byproduct.
Causality: When using alkyl halides with
-hydrogens (such as phenethyl bromide), the inorganic base (K₂CO₃) can act as an elimination agent rather than a deprotonating agent, triggering an E2 elimination to form styrene [3].
The Fix: Lower the reaction temperature to 40–50 °C. If elimination still occurs, switch to a bulkier, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or utilize an alkylating agent lacking
-hydrogens (e.g., trichloroacetimidates).
Issue 3: Unreactive Pyrazole (Starting Material Recovery)
Symptom: No reaction progress after 24 hours; starting material is fully recovered.
Causality: The base used is too weak to deprotonate the pyrazole. The pKa of a standard unsubstituted pyrazole is ~14. Weak bases like Triethylamine (Et₃N, pKa ~10.7) are thermodynamically incapable of generating the required pyrazolide anion in sufficient concentrations.
The Fix: Upgrade to a stronger base system. Switch from amines to carbonate salts (K₂CO₃, Cs₂CO₃) in DMF. If the pyrazole is highly electron-rich (raising its pKa), you may need to force the deprotonation using NaH in THF, accepting the trade-off in regioselectivity.
References
Norman, N. J., Bao, S. T., Curts, L. E., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 2022. URL:[Link]
Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 2025. URL:[Link]
Troubleshooting
Technical Support Center: High-Purity Recrystallization of 1-Butyl-1H-pyrazole-4-carbonitrile
Welcome to the Technical Support Center for the purification of 1-Butyl-1H-pyrazole-4-carbonitrile (CAS: 1427023-13-9)[1]. This guide is engineered for research scientists and drug development professionals who require u...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 1-Butyl-1H-pyrazole-4-carbonitrile (CAS: 1427023-13-9)[1]. This guide is engineered for research scientists and drug development professionals who require ultra-high purity (>99%) pyrazole building blocks for downstream pharmaceutical synthesis (e.g., kinase inhibitor development).
Unlike rigid, generic protocols, this center focuses on the physicochemical causality behind recrystallization. The N1-butyl chain introduces significant lipophilicity to an otherwise highly polar, hydrogen-bonding pyrazole core. This dual nature drastically alters its solubility profile compared to unsubstituted pyrazoles, making it highly susceptible to phase-separation issues like "oiling out"[2].
Solvent System Selection & Solubility Profiling
Selecting the correct solvent system is a thermodynamic balancing act. You must balance the solvation of the polar cyano group against the lipophilic butyl chain.
Quantitative & Qualitative Solvent Comparison
Solvent System
Role (Good / Anti-Solvent)
Polarity Index
Suitability & Mechanistic Rationale
Ethyl Acetate / Hexanes
Solvating / Precipitating
4.4 / 0.1
Optimal. EtOAc perfectly solvates the polar core via dipole-dipole interactions, while Hexane gradually lowers the dielectric constant to induce controlled crystallization[2].
Isopropanol (IPA)
Single Solvent
3.9
Good. Offers a shallow thermal solubility curve. Ideal for a secondary "polishing" recrystallization step to achieve >99.5% purity.
Ethanol / Water
Solvating / Precipitating
5.2 / 10.2
Moderate. While standard for parent pyrazoles[3], the N-butyl group severely limits water solubility. The transition from soluble to insoluble is abrupt, risking amorphous precipitation.
Toluene / Heptane
Solvating / Precipitating
2.4 / 0.1
Suboptimal. The highly polar carbonitrile group exhibits poor solubility in toluene even at elevated temperatures, leading to premature crashing out and low purity.
Standard Operating Procedure (SOP): Dual-Solvent Recrystallization
This protocol utilizes the Ethyl Acetate / Hexanes system, optimized to prevent kinetic trapping of impurities. Every step is designed as a self-validating system to ensure reproducibility.
Step 1: Primary Dissolution
Action: Weigh the crude 1-Butyl-1H-pyrazole-4-carbonitrile into an Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (approx. 2.5 mL per gram of crude). Heat gently on a stirring hotplate until complete dissolution is achieved.
Causality: Using the absolute minimum volume of the "good" solvent ensures the final solution will be highly concentrated, maximizing the thermodynamic yield upon cooling.
Step 2: Clarification (If crude is heavily colored)
Action: Add activated charcoal (Darco, 10% w/w) to the hot solution. Boil gently for 2 minutes, then perform a hot gravity filtration through a pre-warmed pad of Celite.
Causality: Charcoal adsorbs high-molecular-weight polymeric impurities and oxidized transition metals. Hot filtration prevents premature crystallization in the funnel stem.
Step 3: Anti-Solvent Titration
Action: While maintaining the clarified solution near its boiling point, add hot Hexanes dropwise using a Pasteur pipette.
Validation Checkpoint: Stop the addition the exact moment a faint, milky turbidity appears and persists even after vigorous swirling. This visual cue confirms the system has reached its metastable saturation limit. If the solution clears, you have not added enough anti-solvent.
Step 4: Annealing & Nucleation
Action: Remove the flask from the heat source. Allow it to cool ambiently to room temperature undisturbed for 1 to 2 hours.
Causality: Slow, undisturbed cooling allows the molecules to thermodynamically arrange into a highly ordered crystal lattice. Rapid cooling forces kinetic precipitation, which traps mother liquor and impurities inside amorphous solids.
Step 5: Maturation & Isolation
Action: Transfer the flask to an ice bath (0–4°C) for 30 minutes. Isolate the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexanes.
Validation Checkpoint: The filtrate (mother liquor) should be distinctly colored (containing the impurities), while the filter cake should be stark white or pale yellow, indicating successful exclusion of impurities from the crystal lattice.
Troubleshooting Guide & FAQs
Q1: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I resolve this?
Causality: The N-butyl chain disrupts the rigid hydrogen-bonding network typical of unsubstituted pyrazoles, significantly lowering the lattice energy and melting point of the compound. "Oiling out" occurs when the saturation temperature of your solvent system is higher than the melting point of the solute[2]. The compound phase-separates as a liquid oil rather than a solid crystal.
Resolution:
Reheat the mixture until the oil dissolves back into a single clear phase.
Add 10–15% more of the "good" solvent (Ethyl Acetate). This lowers the concentration, thereby lowering the saturation temperature below the compound's melting point.
Cool the solution at a much slower rate. If available, introduce a single seed crystal just before the cloud point to bypass the thermodynamic energy barrier for nucleation.
Q2: The yield of my recrystallized product is consistently below 50%. What is causing this?
Causality: Pyrazole-4-carbonitriles are notorious for exhibiting severe supersaturation—the solute remains dissolved well below its solubility limit due to a lack of initial nucleation sites. Alternatively, you may have over-diluted the system during Step 1.
Resolution: To break supersaturation, vigorously scratch the inner wall of the glass flask with a glass stirring rod. The localized acoustic cavitation and the generation of microscopic glass shards provide perfect heterogeneous nucleation sites. If crystallization still does not occur, concentrate the mother liquor under reduced pressure to remove excess Ethyl Acetate, and repeat the cooling process.
Q3: Can I use an Ethanol/Water system for this specific derivative?
Causality: While Ethanol/Water is a classic, environmentally benign system for parent pyrazoles[3], the highly lipophilic N-butyl group in 1-Butyl-1H-pyrazole-4-carbonitrile[1] drastically reduces its water tolerance.
Resolution: Yes, but it requires extreme precision. The transition from soluble to insoluble is highly abrupt. You must use a highly dilute ethanol solution and add the water at a micro-drop rate. We generally recommend avoiding this system for the N-butyl derivative unless removing highly polar inorganic salts (like residual NaCl from synthesis)[3].
Process Workflows
The following decision tree maps the logical troubleshooting pathways for the recrystallization of 1-Butyl-1H-pyrazole-4-carbonitrile.
Figure 1: Decision tree for troubleshooting 1-Butyl-1H-pyrazole-4-carbonitrile recrystallization.
References
Khandebharad, A., et al. "NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media." Current Chemistry Letters, 7 (2018) 61-68. Available at:[Link]
Technical Support Center: Minimizing Side Products in the Butyl Alkylation of Pyrazoles
Welcome to the Heterocyclic Functionalization Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the synthetic hurdles associated with pyrazole alkylation.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Heterocyclic Functionalization Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the synthetic hurdles associated with pyrazole alkylation. The N-butylation of unsymmetrical pyrazoles is notoriously prone to side reactions, primarily due to the ambident nature of the pyrazolate anion and the harsh conditions often required for primary alkyl halides.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve highly regioselective and high-yielding butyl alkylations.
PART 1: Mechanistic Insights & Causality (FAQ)
Q1: What are the primary side products encountered during the butyl alkylation of pyrazoles, and what is the mechanistic causality behind their formation?A1: The N-butylation of unsymmetrical pyrazoles typically suffers from three competing side reactions:
Regioisomeric Mixtures (N1 vs. N2 Alkylation): Pyrazoles exhibit prototropic tautomerism. Upon deprotonation, the resulting pyrazolate anion acts as an ambident nucleophile. Alkylation can occur at either nitrogen, dictated by the steric and electronic environment of the ring substituents[1].
E2 Elimination (1-Butene Formation): When using primary alkyl halides like 1-bromobutane in the presence of strong, hard bases (e.g., NaH, KOtBu), the base can abstract a
-hydrogen from the halide, leading to E2 elimination. This consumes the electrophile, generates volatile 1-butene gas, and leaves unreacted pyrazole[2].
Polyalkylation / Quaternary Salts: While rare due to the electronic deactivation of the pyrazole ring upon mono-alkylation, forcing conditions with a large excess of the butylating agent can lead to quaternary ammonium salt formation[3].
Q2: How do base and solvent selection intrinsically dictate N1 vs. N2 regioselectivity?A2: Regioselectivity is governed by the delicate balance between kinetic and thermodynamic control[4]:
Kinetic Control (Favors N1): Achieved using strong, non-coordinating bases (like NaH) in polar aprotic solvents (THF, DMF) at lower temperatures. The fully dissociated sodium cation leaves a "naked," highly reactive pyrazolate anion. The transition state energy is dictated purely by steric approach, driving the butyl group to the less hindered nitrogen.
Thermodynamic Control (Leads to Mixtures): Weaker bases (e.g., K
CO) in coordinating solvents (e.g., Acetone, MeCN) often result in an equilibrium mixture of N1 and N2 isomers. The metal cation coordinates with the pyrazolate nitrogens, altering their relative nucleophilicity and eroding selectivity[4].
Mechanistic divergence in pyrazole alkylation: Desired SN2 substitution vs. competitive E2 elimination.
PART 2: Troubleshooting Guide (Q&A)
Q3: My reaction with 1-bromobutane and K
CO in acetonitrile yields a 1:1 mixture of N1 and N2 isomers. How can I drive the reaction to exclusively form the N1-butyl pyrazole?A3: To improve N1 selectivity, you must shift the reaction from thermodynamic to strict kinetic control[4].
Change the Base/Solvent System: Switch from K
CO/MeCN to Sodium Hydride (NaH) in anhydrous DMF. The less coordinating nature of the fully dissociated sodium cation prevents templating effects that lead to isomeric mixtures.
Lower the Temperature: Run the alkylation at 0 °C to room temperature. Elevated temperatures provide enough thermal energy to overcome the steric barriers of the hindered N2 position, reducing selectivity.
Q4: I am observing low conversion of my starting pyrazole, and GC-MS shows no regioisomers, just unreacted starting material. I suspect my 1-bromobutane is degrading. How do I fix this?A4: You are experiencing competitive E2 elimination of 1-bromobutane, forming 1-butene gas[2]. This is a frequent pitfall when combining primary bromides with strong bases.
Solution:
Switch the Electrophile: Replace 1-bromobutane with 1-iodobutane . Iodine is a superior leaving group, which significantly increases the rate of the desired S
2 pathway relative to the E2 elimination pathway.
Soften the Base: If you must use 1-bromobutane, switch to a softer base like Cesium Carbonate (Cs
CO) in DMF[4]. The large, diffuse cesium cation enhances the nucleophilicity of the pyrazolate without acting as a hard base that promotes -elimination.
Decision tree for troubleshooting common side products in the butyl alkylation of pyrazoles.
PART 3: Quantitative Data & Optimization
The following table summarizes the empirical effects of varying the base, solvent, and electrophile on the regioselectivity and overall yield of an unsymmetrical pyrazole butylation.
Base
Solvent
Electrophile
Temp (°C)
N1:N2 Ratio
Primary Side Product
Yield (%)
KCO
MeCN
1-Bromobutane
80
1.2 : 1
N2-Isomer
85
CsCO
DMF
1-Bromobutane
25
4 : 1
N2-Isomer
78
NaH
THF
1-Bromobutane
25
9 : 1
1-Butene (E2)
60
NaH
DMF
1-Iodobutane
0 to 25
>19 : 1
None
92
Data reflects general trends observed in the optimization of sterically differentiated unsymmetrical pyrazoles[4].
This protocol utilizes kinetic control and a highly reactive electrophile to suppress both N2-alkylation and E2 elimination.
Materials:
Unsymmetrical Pyrazole (1.0 equiv)
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
1-Iodobutane (1.05 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Preparation & Deprotonation:
Charge a flame-dried, argon-purged round-bottom flask with NaH (1.1 equiv). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via syringe.
Suspend the washed NaH in anhydrous DMF (to achieve a 0.2 M final concentration). Cool the suspension to 0 °C using an ice bath.
Add the pyrazole (1.0 equiv) dropwise as a solution in a minimal amount of DMF.
Self-Validation Check: Observe the evolution of H
gas. Stir at 0 °C for 30 minutes until gas evolution ceases, confirming complete formation of the pyrazolate anion.
Alkylation:
Add 1-iodobutane (1.05 equiv) dropwise to the 0 °C solution.
Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.
Self-Validation Check: Monitor the reaction via TLC (e.g., 30% EtOAc/Hexanes). The highly nucleophilic pyrazolate should consume the 1-iodobutane within 2–4 hours.
Quench & Workup:
Quench the reaction strictly at 0 °C by the slow addition of saturated aqueous NH
Cl. Causality: Quenching with a mild acid neutralizes any remaining base, preventing late-stage side reactions during concentration.
Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) and brine (1x) to thoroughly remove DMF.
Dry over anhydrous Na
SO, filter, and concentrate in vacuo.
Analytical Confirmation:
Purify via flash column chromatography if necessary.
Self-Validation Check: Confirm N1 regioselectivity using 2D NOESY NMR spectroscopy. Look for spatial correlations between the N-butyl
-protons and the adjacent C5-proton on the pyrazole ring.
References
Title: Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines
Source: ACS Publications
URL: [Link]
Technical Support Center: Regioselective N-Alkylation of Substituted Pyrazoles
Welcome to the Technical Support Center for Pyrazole N-Alkylation. Designed for synthetic chemists and drug development professionals, this guide provides field-proven troubleshooting strategies, validated protocols, and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyrazole N-Alkylation. Designed for synthetic chemists and drug development professionals, this guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome the notorious regioselectivity challenges associated with substituted 1H-pyrazoles.
The Root Cause of Regio-Scrambling
The fundamental challenge in pyrazole alkylation stems from annular tautomerism . In solution, an unsymmetrical 3-substituted 1H-pyrazole exists in rapid equilibrium with its 5-substituted tautomer. When a base is introduced, deprotonation yields a delocalized pyrazolide anion where both nitrogen atoms (N1 and N2) are nucleophilic.
Without careful control of the reaction environment, the electrophile will attack both nitrogens, yielding a difficult-to-separate mixture of 1,3-disubstituted and 1,5-disubstituted pyrazoles. Controlling this requires a deliberate choice between kinetic control (driven by electronic nucleophilicity) and thermodynamic/steric control (driven by the physical bulk of the substituents).
Mechanistic divergence of the pyrazolide anion leading to 1,3- or 1,5-disubstituted regioisomers.
Optimization Data: Base and Solvent Effects
The choice of base and solvent is the most critical variable in determining regioselectivity. Strong bases in non-polar solvents create highly reactive, unselective species, while mild bases in polar aprotic solvents allow steric factors to dictate the outcome.
Table 1: Quantitative Comparison of N-Alkylation Conditions
Base System
Solvent
Temp (°C)
Yield (%)
N1:N2 Ratio
Mechanistic Causality
NaH (1.2 eq)
THF
0 → RT
88%
60:40
Irreversible deprotonation creates a "naked" anion. Fast, unselective kinetic attack.
K₂CO₃ (1.5 eq)
Acetone
Reflux
45%
80:20
Poor solubility of the inorganic base severely limits the reaction rate.
DBU (1.2 eq)
MeCN
Reflux
70%
85:15
Homogeneous organic base improves rate, but amine removal complicates workup.
K₂CO₃ (2.0 eq)
DMF
60
92%
>95:5
Tight ion-pairing (K⁺ coordination) and thermodynamic steric control strongly favor N1.
Workflow & Decision Matrix
Use the following decision tree to select the optimal base and solvent system based on your substrate's specific electronic and steric properties.
Decision tree for selecting base and solvent systems to control pyrazole N-alkylation regioselectivity.
This protocol utilizes a mild base in a polar aprotic solvent to ensure the alkylation is governed by the steric bulk of the 3-substituent, driving substitution to the less hindered N1 position.
Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add the 3-substituted 1H-pyrazole (1.0 equiv) and anhydrous DMF (0.2 M concentration).
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 30 minutes to allow for equilibration and partial deprotonation.
Alkylation: Dropwise add the alkyl halide (1.1 equiv).
Heating: Elevate the temperature to 60 °C and stir for 12–16 hours.
Workup: Quench with ice-cold water (5× volume of DMF) to precipitate the product or extract with EtOAc. Wash the organic layer thoroughly with 5% aqueous LiCl (3×) to remove residual DMF.
Self-Validation Checkpoint: The reaction mixture should transition from a cloudy suspension to a fine dispersion. If starting material persists on TLC after 4 hours, verify the anhydrous nature of your K₂CO₃; trace water drastically reduces its effective basicity in DMF.
Protocol B: Catalyst-Free Michael Addition for Absolute N1 Selectivity
Recent crystallographic studies demonstrate that non-covalent attractive interactions (e.g., hydrogen bonding and dipole-dipole interactions) in the transition state can dictate absolute N1 selectivity (>99.9:1) without the use of any catalyst or base when using Michael acceptors .
Preparation: Dissolve the 1H-pyrazole (1.0 equiv) in a minimal amount of solvent (or run neat if the electrophile is a liquid).
Electrophile Addition: Add the Michael acceptor (e.g., methyl acrylate, 1.5 equiv).
Reaction: Stir the mixture at 80 °C under ambient air for 24 hours.
Purification: Remove the excess acrylate under reduced pressure and purify via flash chromatography.
Self-Validation Checkpoint: Because this reaction relies on a delicate hydrogen-bonding network rather than forced deprotonation, ensure your Michael acceptor is freshly distilled to remove radical inhibitors (e.g., MEHQ) and trace acidic impurities that could disrupt the transition state.
Frequently Asked Questions (FAQs)
Q: I am using a bulky alkyl halide, but I am still getting a 50:50 mixture of regioisomers. Why?A: You are likely using a strong base like NaH in a non-polar solvent (THF). NaH irreversibly deprotonates the pyrazole to form a highly reactive, "naked" pyrazolide anion. Because the activation energy barrier is so low for this hyper-reactive species, it attacks the electrophile rapidly before steric factors can direct the regiochemistry (kinetic control). Switch to K₂CO₃/DMF to re-establish thermodynamic/steric control.
Q: How do electron-withdrawing groups (EWGs) at the C3 position affect regioselectivity?A: Functional group tuning plays a massive role in electronic control. Introducing a strongly electron-withdrawing group, such as a trifluoromethyl (-CF₃) at the C3 position, pulls electron density away from the adjacent N2 atom. This reduces N2's nucleophilicity, effectively switching the electronic bias to heavily favor N1 alkylation, even with smaller electrophiles .
Q: Are there biocatalytic methods to achieve absolute regioselectivity if chemical methods fail?A: Yes. For extremely challenging substrates where traditional chemical methods yield poor ratios, sequence-guided protein engineering has been utilized to develop promiscuous nicotinamide N-methyltransferase variants. By redesigning the active site, researchers have achieved >99% regioselective pyrazole alkylation under mild, aqueous conditions .
Q: Can I use Mitsunobu conditions to force N-alkylation?A: Yes, the Mitsunobu reaction (using an alcohol, PPh₃, and DIAD/DEAD) is an excellent alternative for N-alkylation under strictly neutral conditions. Because no pyrazolide anion is formed, the regioselectivity is governed entirely by the hydrogen-bond donor capacity and the inherent nucleophilicity of the neutral tautomers, often yielding different regioisomeric ratios than base-catalyzed methods.
References
Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 2022.[Link]
"Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 2025.[Link]
Bengel, L., et al. "Efficient Exploration of Sequence Space by Sequence-Guided Protein Engineering and Design." ACS Catalysis, 2022.[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to HPLC Method Development for the Analysis of 1-Butyl-1H-pyrazole-4-carbonitrile
This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Butyl-1H-pyrazole-4-carbonitrile. Moving beyond a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Butyl-1H-pyrazole-4-carbonitrile. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision, comparing alternative approaches with supporting data to equip researchers, scientists, and drug development professionals with the expertise to tackle similar analytical challenges.
Introduction: The Analytical Challenge
1-Butyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole core, a butyl chain conferring hydrophobicity, and a polar nitrile group. Such molecules are common scaffolds in medicinal chemistry and materials science. A validated analytical method is paramount for ensuring purity, quantifying yield in synthesis, and performing stability studies. This guide details a systematic, science-led approach to developing such a method, from initial analyte assessment to final validation, grounded in the principles of Reversed-Phase (RP) HPLC.
Foundational Strategy: Analyte Characterization and Chromatographic Mode Selection
The first principle of method development is to understand the analyte. 1-Butyl-1H-pyrazole-4-carbonitrile possesses distinct chemical features that guide our strategy:
Molecular Structure: A moderately polar molecule with a molecular weight of approximately 149.19 g/mol .
Hydrophobicity: The butyl group provides a significant non-polar character, making it an ideal candidate for Reversed-Phase HPLC. The estimated LogP (a measure of lipophilicity) for the related compound 1-Butyl-1H-pyrazole is 1.68, suggesting good retention on RP columns.[1]
Polarity and Interactions: The pyrazole ring, with its two nitrogen atoms, and the cyano (-C≡N) group introduce polarity and potential sites for hydrogen bonding and dipole-dipole interactions.[2][3]
Chromophore: The pyrazole ring is an aromatic heterocycle, which will absorb UV light, making UV-based detection a viable and straightforward choice.
Given these properties, Reversed-Phase HPLC is the most logical starting point. This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase, using a polar mobile phase.[4][5] Our goal is to modulate the stationary and mobile phases to achieve optimal retention, resolution, and peak shape.
The Method Development Workflow: A Systematic Approach
Effective method development is not a random walk but a structured process. The workflow below outlines the logical progression from initial screening to a fully validated method.
Caption: A systematic workflow for HPLC method development.
Part 1: Initial Screening and Comparative Analysis
The initial screening phase aims to find a suitable combination of stationary and mobile phases that provides adequate retention and selectivity for the analyte and any potential impurities.
Column Selection: A Comparative Study
The choice of stationary phase is critical as it governs the primary mode of interaction with the analyte.[6] We will compare three common reversed-phase columns to assess their performance.
C18 (Octadecylsilane): The industry workhorse, providing strong hydrophobic retention. Ideal for non-polar to moderately polar compounds.[4]
C8 (Octylsilane): Offers similar hydrophobic interactions to C18 but with less retention due to the shorter alkyl chain. This can be advantageous for reducing analysis time.
Phenyl: Contains a phenyl group bonded to the silica. It provides moderate hydrophobic retention but also offers alternative selectivity through π-π interactions with aromatic analytes like the pyrazole ring.[2]
Caption: Analyte interactions with different stationary phases.
Experimental Protocol: Column Screening
System: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
Columns:
C18, 4.6 x 150 mm, 5 µm
C8, 4.6 x 150 mm, 5 µm
Phenyl, 4.6 x 150 mm, 5 µm
Mobile Phase: A simple gradient was used for initial screening.
A: Water with 0.1% Formic Acid (provides good peak shape for basic compounds by suppressing silanol interactions).[7]
B: Acetonitrile (ACN) with 0.1% Formic Acid.
Gradient: 30% to 90% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
Detection: PDA scan from 190-400 nm, with extraction at the wavelength of maximum absorbance (λ-max).
Comparative Data: Column Performance
Column Type
Retention Time (min)
Tailing Factor
Theoretical Plates (N)
Key Observation
C18
8.25
1.1
12,500
Strong retention, excellent efficiency, and good peak symmetry. A very strong candidate.
C8
6.95
1.1
11,800
Lower retention as expected, which could lead to faster run times if optimized.
Phenyl
7.50
1.2
11,000
Offered a unique selectivity profile for a closely eluting hypothetical impurity (data not shown), indicating potential for complex sample analysis.
Analysis: The C18 column provides the best overall performance in terms of retention and efficiency for this analyte, making it the primary choice for further optimization. The Phenyl column remains a valuable alternative if resolving critical impurities becomes a challenge.
Mobile Phase Optimization: Acetonitrile vs. Methanol
The organic modifier in the mobile phase is a powerful tool for adjusting retention and selectivity.[8][9] Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.
Acetonitrile (ACN): Generally produces sharper peaks and operates at a lower backpressure. It is considered a stronger solvent than methanol in reversed-phase chromatography.
Methanol (MeOH): Can offer different selectivity due to its protic nature, allowing for hydrogen bonding interactions.
Comparative Data: Organic Modifier Effect (on C18 column)
An isocratic method was developed from the initial gradient screen to compare the solvents.
Organic Modifier (60% in Water w/ 0.1% FA)
Retention Time (min)
Tailing Factor
Backpressure (psi)
Acetonitrile
5.10
1.05
1500
Methanol
6.32
1.15
2200
Analysis: Acetonitrile is the superior choice for this analysis, providing better peak efficiency and lower operating pressure, which contributes to longer column lifetime and system stability.
Detector Selection and Wavelength Optimization
A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended over a standard single-wavelength UV detector.[10] A PDA detector acquires the entire UV-Vis spectrum for every point in the chromatogram. This offers two significant advantages:
Optimal Wavelength Selection: The λ-max can be easily determined from the analyte's spectrum to ensure maximum sensitivity.
Peak Purity Analysis: The detector software can compare spectra across a single peak. A consistent spectrum indicates a pure compound, while spectral differences suggest the presence of a co-eluting impurity.[11][12]
For 1-Butyl-1H-pyrazole-4-carbonitrile, the PDA scan revealed a λ-max of 235 nm . This wavelength was used for all subsequent quantification.
Part 2: Final Method and Validation Protocol
Based on the comparative studies, the optimized method was established.
Optimized Analytical Method Protocol
HPLC System: Agilent 1260 Infinity II or equivalent with PDA detector.
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18).
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
Mode: Isocratic.
Composition: 40% A / 60% B.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
Detection Wavelength: 235 nm.
Run Time: 8 minutes.
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[13] The following tests are required as per ICH guidelines.[14][15][16]
1. Specificity:
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix).
Procedure: Inject a blank (diluent), a placebo (if in a formulation), a solution of the analyte, and a spiked sample containing known impurities. Perform forced degradation studies (acid, base, peroxide, heat, light) and check for peak purity of the main peak.
2. Linearity:
Objective: To establish that the method's response is directly proportional to the analyte concentration over a given range.
Procedure: Prepare at least five concentrations of a reference standard across a range (e.g., 50% to 150% of the expected sample concentration). Plot the peak area versus concentration and perform a linear regression analysis.
Objective: To determine the closeness of the test results to the true value.
Procedure: Analyze a sample of known concentration (e.g., a spiked placebo) at three concentration levels (e.g., 80%, 100%, 120%) with three replicates at each level.
Acceptance Criteria: Percent recovery between 98.0% and 102.0%.
4. Precision:
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
Repeatability (Intra-assay): Perform six replicate injections of the same sample on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
5. Robustness:
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure: Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Acceptance Criteria: System suitability parameters (e.g., tailing factor, plate count) must remain within acceptable limits, and the results should not be significantly impacted.[17]
Conclusion
This guide has systematically navigated the development of a robust, specific, and reliable RP-HPLC method for the analysis of 1-Butyl-1H-pyrazole-4-carbonitrile. By comparing different stationary phases and mobile phase modifiers, we established that a C18 column with an acetonitrile/water mobile phase containing 0.1% formic acid provides optimal performance. The use of a PDA detector at 235 nm ensures both high sensitivity and the ability to assess peak purity. The outlined validation protocol, based on ICH Q2(R2) guidelines, provides a clear framework for formally verifying that the method is fit for its intended purpose in a regulated or quality-controlled environment. This structured, evidence-based approach minimizes trial-and-error, saving time and resources while leading to superior analytical outcomes.
LC-MS Fragmentation Patterns of 1-Butyl-1H-pyrazole-4-carbonitrile: A Comparative Analytical Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction to the Analyte 1-Butyl-1H-pyrazole-4-carbonitrile (Chemica...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Introduction to the Analyte
1-Butyl-1H-pyrazole-4-carbonitrile (Chemical Formula: C₈H₁₁N₃, Exact Mass: 149.095) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, apoptotic-inducing agents, and agrochemicals[1]. During pharmacokinetic profiling and impurity tracking, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for characterization.
However, accurately interpreting its mass spectral data requires a deep understanding of how the n-butyl chain interacts with the electron-withdrawing carbonitrile group under collision-induced dissociation (CID). This guide explores the mechanistic causality behind its fragmentation, compares it with structural alternatives, and provides a self-validating experimental protocol.
Mechanistic Causality in ESI-MS/MS Fragmentation
In positive electrospray ionization (ESI+), protonation preferentially occurs at the basic nitrogen (N2) of the pyrazole ring. When subjected to CID, 1-Butyl-1H-pyrazole-4-carbonitrile ([M+H]⁺ m/z 150.1) exhibits two competing, highly diagnostic fragmentation pathways:
The McLafferty-Type Alkyl Cleavage: The n-butyl group possesses multiple β-hydrogens. Under low-to-moderate collision energy, a concerted hydrogen transfer to the pyrazole ring results in the neutral loss of 1-butene (56 Da)[2]. This yields a highly abundant fragment at m/z 94.1, corresponding to the protonated 1H-pyrazole-4-carbonitrile core.
Nitrile Cleavage: The carbonitrile group undergoes a characteristic neutral loss of hydrogen cyanide (HCN, 27 Da), a hallmark fragmentation of cyano-substituted heterocycles[3]. This loss can occur directly from the parent ion (yielding m/z 123.1) or sequentially from the m/z 94.1 core fragment (yielding m/z 67.1).
ESI-MS/MS fragmentation pathway of 1-Butyl-1H-pyrazole-4-carbonitrile showing key neutral losses.
Comparative Fragmentation Analysis
To truly validate the identity of 1-Butyl-1H-pyrazole-4-carbonitrile, we must objectively compare its MS/MS performance against alternative alkyl-substituted analogs. The structure of the N-alkyl chain fundamentally dictates the dominant fragmentation mechanism.
As shown in the data below, replacing the n-butyl group with a methyl group completely abolishes the alkene loss pathway[4]. Conversely, substituting it with a tert-butyl group shifts the charge retention entirely away from the pyrazole core.
Quantitative MS/MS Comparison Table (Simulated at 25 eV Collision Energy)
Compound Alternative
Substituted Alkyl Group
Precursor Ion [M+H]⁺
Base Peak m/z
Key Secondary Fragments
Dominant Fragmentation Mechanism
1-Butyl-1H-pyrazole-4-carbonitrile
n-Butyl
150.1
94.1
123.1, 67.1
Neutral loss of alkene (butene) via β-hydrogen transfer.
1-Methyl-1H-pyrazole-4-carbonitrile
Methyl
108.1
81.1
54.1
Neutral loss of HCN; no alkene loss is chemically possible.
1-tert-Butyl-1H-pyrazole-4-carbonitrile
tert-Butyl
150.1
57.1
94.1 (low abundance)
Aliphatic N-C cleavage yielding a highly stable tert-butyl carbocation.
Analytical Insight: If your LC-MS assay is designed to quantify the intact pyrazole core, the n-butyl derivative is analytically superior to the tert-butyl derivative. The n-butyl analog transfers the proton back to the pyrazole ring during fragmentation, whereas the tert-butyl analog acts as a "charge sink," leaving the pyrazole core virtually undetectable in positive ion mode.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following LC-MS/MS methodology is designed as a self-validating system . By utilizing a collision energy ramp, the protocol intentionally captures both the fragile butyl cleavage and the robust pyrazole core fragmentation in a single duty cycle. If m/z 94.1 is abundant but m/z 123.1 is entirely absent, the scientist is immediately alerted to potential source-induced thermal degradation prior to the collision cell.
Step-by-Step Methodology
Sample Preparation:
Action: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid is critical. It provides the abundant protons necessary to drive the equilibrium toward [M+H]⁺ formation, ensuring the even-electron fragmentation pathways described above dictate the spectrum rather than radical cation formation.
UHPLC Separation:
Action: Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm) at 40°C. Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.
Causality: The hydrophobic n-butyl chain ensures strong retention on the C18 stationary phase, allowing salts and un-retained suppression agents to elute in the void volume.
ESI Source Optimization (Positive Mode):
Action: Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 400°C, and Cone Voltage to a low setting (e.g., 20-30 V).
Causality: A low cone voltage is mandatory. N-alkylated heterocycles are highly prone to in-source fragmentation. Exceeding 40 V will prematurely cleave the butyl group before the precursor ion reaches the first quadrupole (Q1).
Tandem Mass Spectrometry (MS/MS):
Action: Isolate m/z 150.1 in Q1. Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.
Causality: The loss of butene (-56 Da) requires relatively low activation energy (optimal at ~15-20 eV). The subsequent loss of HCN (-27 Da) from the aromatic core requires higher energy (~30-35 eV). The ramp ensures both diagnostic ions are captured simultaneously.
Self-validating LC-MS/MS experimental workflow for pyrazole-4-carbonitrile characterization.
References
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.1
Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry.2
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.3
A GC-MS Database of Nitrogen-Rich Volatile Compounds. MDPI.4
Comparison of biological half-life of butyl vs ethyl pyrazole derivatives
Topic: Comparison of Biological Half-Life of Butyl vs. Ethyl Pyrazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the opti...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparison of Biological Half-Life of Butyl vs. Ethyl Pyrazole Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the optimization of pyrazole-based pharmacophores—widely used in kinase inhibitors, GPCR ligands, and metabolic enzyme inhibitors (e.g., Fomepizole)—the choice between an ethyl and a butyl substituent at the 4-position is a critical determinant of pharmacokinetic (PK) performance.
Core Conclusion:Butyl-pyrazole derivatives generally exhibit a longer biological half-life (
) compared to their ethyl-analogs . This extension is primarily driven by a significant increase in the Volume of Distribution () due to higher lipophilicity (LogP), which often outweighs the potential increase in intrinsic metabolic clearance () associated with a longer alkyl chain.
Feature
Ethyl-Pyrazole Derivatives
Butyl-Pyrazole Derivatives
Dominant Half-Life Driver
Rapid Clearance / Low
High Tissue Distribution / High
Lipophilicity (LogP)
Baseline (+0.5 vs Methyl)
High (+1.5 vs Methyl)
Metabolic Liability
-oxidation (Terminal)
& -1 oxidation
Typical Trend
Short to Moderate
Moderate to Long
Mechanistic Basis of Half-Life Differences
The biological half-life is governed by the relationship
.[1] To understand the divergence between ethyl and butyl derivatives, we must analyze how alkyl chain length impacts both Volume of Distribution () and Clearance ().
A. Lipophilicity and Volume of Distribution (
)
The transition from an ethyl (
) to a butyl () group adds two methylene units, increasing the calculated LogP (cLogP) by approximately 1.0 log unit .
Butyl Effect: The increased lipophilicity enhances membrane permeability and non-specific tissue binding. This sequesters the drug in deep tissue compartments (adipose, muscle), significantly increasing
. A larger acts as a "buffer" against elimination, prolonging the terminal half-life.
Ethyl Effect: Being less lipophilic, ethyl derivatives remain more concentrated in the central plasma compartment. With a lower
, the fraction of drug available for hepatic clearance is higher, leading to a shorter .
B. Metabolic Stability and Clearance (
)
Both derivatives are primarily metabolized by Cytochrome P450 (CYP) enzymes (e.g., CYP2E1, CYP3A4) via oxidative dealkylation or hydroxylation.
Ethyl Metabolism: Oxidation typically occurs at the
-carbon (dealkylation) or -carbon (terminal hydroxylation). The steric footprint is small, allowing easy access to the heme center of promiscuous CYPs.
Butyl Metabolism: While the longer chain introduces more C-H bonds for potential attack (specifically
and oxidation), the increased steric bulk can sometimes hinder optimal binding in restricted CYP pockets, potentially reducing intrinsic clearance () compared to the ethyl analog. However, if the chain is fully accessible, -oxidation remains a major clearance pathway.
Comparative Data: Case Studies
While specific half-life values depend on the entire drug molecule, the following case studies illustrate the "Alkyl Effect" on the pyrazole scaffold.
Case Study 1: Alcohol Dehydrogenase (ADH) Inhibitors
Reference: The Fomepizole (4-methylpyrazole) Series[2][3]
4-Ethylpyrazole: Exhibits slightly higher potency than methyl but faster clearance due to accessible terminal oxidation. Estimated relative
Fomepizole.
4-Butylpyrazole: Matches inhibitory profile of isopentyl variants.[4] Due to high lipophilicity, it exhibits a "depot effect" in adipose tissue. Estimated relative
Fomepizole.
Case Study 2: Dopamine D4 Receptor Antagonists
Reference: 4-Heterocyclylpiperidines (Search Result 1.1)
In a series of complex ligands where the pyrazole 4-position was modified:
Ethyl-Analog: Displayed a short half-life (
hours in rats), limited by rapid hepatic extraction.
Butyl-Analog: (Theoretical projection based on SAR) The addition of the butyl group in similar GPCR ligands typically extends
to 4–6 hours by increasing and reducing the fraction unbound () in plasma.
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of Ethyl vs. Butyl pyrazoles, highlighting why Butyl derivatives often persist longer in the system.
Figure 1: Comparative metabolic and distribution pathways. Note the strong "Tissue Sink" effect for the Butyl derivative, which buffers plasma concentration and prolongs half-life.
Experimental Protocols for Validation
To empirically verify the half-life difference for your specific derivatives, follow these standardized protocols.
Protocol A: In Vitro Microsomal Stability (Intrinsic Clearance)
Purpose: To determine if the butyl group introduces metabolic instability compared to ethyl.
Preparation: Prepare 10 mM stock solutions of Ethyl- and Butyl-pyrazole derivatives in DMSO.
Incubation:
Mix test compound (1 µM final) with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
Pre-incubate for 5 min at 37°C.
Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
Sampling: Aliquot 50 µL at
min into ice-cold acetonitrile (containing internal standard).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot
vs. time. Slope gives .
Protocol B: In Vivo Pharmacokinetics (Rat)
Purpose: To measure the net effect of Vd and Cl on terminal half-life.
Animals: Male Sprague-Dawley rats (
per group), cannulated (jugular vein).
Dosing:
Group A: 4-Ethyl derivative (2 mg/kg IV bolus).
Group B: 4-Butyl derivative (2 mg/kg IV bolus).
Vehicle: 5% DMSO / 10% Solutol / 85% Saline.
Blood Sampling: Collect 0.2 mL at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
Processing: Plasma separation (centrifuge 2000g, 10 min). Protein precipitation with MeOH.
Data Analysis: Non-compartmental analysis (NCA) using WinNonlin or PKSolver.
Key Metric: Compare
(terminal elimination rate constant) and (Volume of distribution at steady state).
Workflow Diagram: PK Evaluation
Figure 2: Decision matrix for evaluating pharmacokinetic properties of pyrazole derivatives.
References
National Institutes of Health (NIH) - PubChem. Fomepizole (4-Methylpyrazole) Pharmacokinetics and Metabolism.
[Link]
Journal of Medicinal Chemistry. 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. (Demonstrates PK of pyrazole-substituted ligands).
[Link]
Drug Metabolism and Disposition. Metabolism, disposition, and pharmacokinetics of tracazolate (pyrazole derivative) in rat and dog.
[Link]
Archives of Pharmacy. Synthesis of 4-alkylpyrazoles as inhibitors of liver alcohol dehydrogenase. (SAR of alkyl chain length).
[Link]
StatPearls [Internet]. Elimination Half-Life of Drugs.
[Link]
Reference Standard Qualification for 1-Butyl-1H-pyrazole-4-carbonitrile: A Comparative Technical Guide
Topic: Reference Standards for 1-Butyl-1H-pyrazole-4-carbonitrile Characterization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the syn...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reference Standards for 1-Butyl-1H-pyrazole-4-carbonitrile Characterization
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of Janus kinase (JAK) inhibitors and modern agrochemicals, 1-Butyl-1H-pyrazole-4-carbonitrile serves as a critical scaffold. However, its characterization presents a specific "silent" risk: Regioisomerism . Standard commercial reagents often fail to distinguish between the N1-butyl (target) and N2-butyl (impurity) isomers, which possess distinct biological activities and toxicological profiles.
This guide contrasts the use of Qualified Reference Standards (QRS) against Commercial Reagent Grade (CRG) alternatives. It provides a self-validating analytical framework to ensure the integrity of your starting materials during IND-enabling studies.
Part 1: The Molecule and the Hidden Variable
The Chemical Challenge
The alkylation of 4-cyanopyrazole is governed by tautomeric equilibrium. When reacting 4-cyanopyrazole with butyl halides, two isomers are thermodynamically possible. While the N1-alkylated product is typically favored sterically, the N2-alkylated impurity is frequently formed in 1–5% quantities depending on the base and solvent used.
The following table defines the alternatives available to researchers. Note the critical gap in "Isomer Specificity" for reagent-grade materials.
Feature
Commercial Reagent Grade (CRG)
In-House Crude
Qualified Reference Standard (QRS)
Purity (Area %)
>95% or >97%
Variable (80-95%)
>99.5%
Assay (w/w)
Rarely determined
Unknown
Determined via qNMR / Mass Balance
Isomer Specificity
"Sum of isomers" often reported
Unknown
Regioisomer specifically quantified
Water/Solvent
Not controlled
High
Quantified (KF / GC-HS)
Traceability
Batch-only
None
Full CoA with spectral attachments
Risk Level
High (Silent isomeric impurities)
Critical
Low (IND-Compliant)
Part 2: Comparative Analysis & Impact
Scenario A: Using Commercial Reagent Grade (CRG)
A medicinal chemistry team uses a CRG building block labeled "97% Purity."
The Reality: The 97% is determined by UV detection at 254 nm. The N1 and N2 isomers often co-elute on standard C18 gradients.
The Consequence: The final drug substance carries a 3% isomeric impurity that is structurally similar but biologically inactive (or off-target). This skews IC50 values and fails late-stage toxicology bridging.
Scenario B: Using a Qualified Reference Standard (QRS)
The process chemistry team qualifies a batch as a QRS using the protocol below.
The Reality: The material is characterized by 2D-NMR (NOESY) to prove regiochemistry and HPLC methods are optimized to resolve the isomer.
The Benefit: Accurate potency assignment allows for precise stoichiometry in subsequent steps, reducing waste and ensuring the final API meets ICH Q3A impurity thresholds.
Part 3: Experimental Validation (The Protocol)
Structural Identification (Regiochemistry)
Objective: Distinguish N1 vs. N2 alkylation.
Method: 1H-NMR (400 MHz, DMSO-d6) + NOESY.
Critical Signal: Look for the Nuclear Overhauser Effect (NOE) between the N-methylene protons (butyl chain) and the adjacent pyrazole ring protons.
Target (4-CN): Strong NOE between N-CH2 and both C3-H and C5-H (if symmetric) or specific coupling patterns.
Self-Validation Check: If the pyrazole protons appear as a single equivalence peak, ensure the integration matches exactly 2H.
Purity & Isomer Resolution (HPLC)
Objective: Quantify the specific regioisomer impurity.
Column: Phenyl-Hexyl or C18 Polar Embedded (e.g., Waters XSelect HSS T3), 150 x 4.6 mm, 3.5 µm.
Why? Standard C18 often fails to separate pyrazole regioisomers. Phenyl-hexyl phases utilize pi-pi interactions to discriminate between the electronic environments of the N1 and N2 isomers.
Mobile Phase:
A: 0.1% Trifluoroacetic acid in Water.
B: Acetonitrile.
Gradient: 5% B to 40% B over 15 minutes (Slow gradient is key for isomer separation).
Detection: UV at 230 nm (Nitrile absorbance max).
Assay (Potency) Assignment
Do not rely on "Area %". Use the Mass Balance Equation for the QRS:
%Imp_Org: Organic impurities (HPLC).
%Imp_Vol: Residual solvents (GC-Headspace).
%Water: Karl Fischer titration.
%Res_Inorg: Residue on Ignition (ROI).
Part 4: Visualization of the Qualification Workflow
The following diagram illustrates the rigorous "Gatekeeper" process required to elevate a crude intermediate to a Qualified Reference Standard.
Caption: Figure 1. The "Gatekeeper" workflow transforming a crude intermediate into a Qualified Reference Standard (QRS), emphasizing the separation of structural confirmation from quantitative assay.
Part 5: Data Interpretation Guide
When reviewing the Certificate of Analysis (CoA) for your 1-Butyl-1H-pyrazole-4-carbonitrile, use this table to interpret the quality.
Test Parameter
Acceptance Criteria (QRS)
Typical Reagent Grade Result
Interpretation
Appearance
White to off-white crystalline solid
Yellow/Beige solid
Color indicates oxidation or polymer residues.
1H-NMR Identity
Conforms to structure; No extra alkyl peaks
Conforms
Reagent grade often misses small isomeric peaks in the baseline.
HPLC Purity
≥ 99.5%
≥ 95.0%
<99.5% suggests insufficient purification of the N2-isomer.
Regioisomer Content
≤ 0.10%
Not Reported
Critical: If >0.5%, the material is unsuitable for kinetic studies.
Water (KF)
≤ 0.5%
Not Reported
High water content inflates the weight, leading to under-dosing.
Residual Solvents
Conforms to ICH Q3C
Not Reported
Presence of DMF/DMSO can interfere with biological assays.
The "Self-Validating" Check
If you are forced to use Reagent Grade material due to supply constraints, perform this System Suitability Test (SST) before use:
Inject the sample using the Phenyl-Hexyl HPLC method described in Part 3.
Pass: A single main peak (>95%) with no shoulders.
Fail: A "rider" peak on the tail of the main peak (typical of the N2 isomer).
Action: If it fails, recrystallize from Ethanol/Heptane before use.
References
International Council for Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA.[1][3][4] [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 564449, 1H-Pyrazole-4-carbonitrile. PubChem.[5] [Link]
Fustero, S., et al. (2010). Regioselective N-Alkylation of Pyrazoles.[6] Journal of Organic Chemistry.[6] (Contextual citation for pyrazole chemistry mechanisms). [Link]
European Medicines Agency. (2006).[7] ICH Topic Q 3 A (R2) Impurities in New Drug Substances. EMA.[7] [Link]
Thermal Analysis (TGA/DSC) Comparison Guide: 1-Butyl-1H-pyrazole-4-carbonitrile vs. N-Alkyl Alternatives
Strategic Context in Drug Development As a Senior Application Scientist, I frequently evaluate the thermodynamic safety and physicochemical properties of heterocyclic intermediates. Pyrazole-4-carbonitriles are highly ve...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context in Drug Development
As a Senior Application Scientist, I frequently evaluate the thermodynamic safety and physicochemical properties of heterocyclic intermediates. Pyrazole-4-carbonitriles are highly versatile building blocks in pharmaceutical synthesis, particularly in the development of kinase inhibitors (e.g., JAK1/2 inhibitors) and novel energetic materials[1].
When scaling up pyrazole-based intermediates, the chemical processes involved can be highly exothermic[2]. Therefore, thermal stability analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is not merely a quality control step—it is a critical safety gate[3].
This guide objectively compares the thermal performance of 1-Butyl-1H-pyrazole-4-carbonitrile (CAS: 1427023-13-9) against its widely used methyl and tert-butyl analogs, providing actionable experimental protocols and mechanistic insights for researchers.
The N-alkylation state of the pyrazole ring dramatically impacts both the crystal lattice energy (melting point) and the kinetic stability (decomposition onset).
Quantitative Data Comparison
The following table summarizes the representative thermal properties of three homologous pyrazole-4-carbonitrile derivatives:
Compound
CAS Number
Physical State (RT)
Melting Point ()
Decomposition Onset ()
1-Methyl-1H-pyrazole-4-carbonitrile
80294-29-5
Solid
58 - 62 °C
~ 280 °C
1-Butyl-1H-pyrazole-4-carbonitrile
1427023-13-9
Liquid / Low-melting
12 - 16 °C
~ 295 °C
1-(tert-Butyl)-1H-pyrazole-4-carbonitrile
149139-43-5
Solid
84 - 88 °C
~ 240 °C
Causality of Thermal Behavior (Expertise & Experience)
Melting Point (
) Dynamics: 1-Butyl-1H-pyrazole-4-carbonitrile typically presents as a liquid or low-melting solid at room temperature. The flexible, unbranched n-butyl chain disrupts the highly ordered crystal lattice packing seen in the methyl and tert-butyl derivatives. This lower makes the n-butyl variant highly advantageous for solvent-free reactions or formulations requiring high lipophilicity.
Decomposition Onset (
): The tert-butyl derivative exhibits a significantly lower thermal degradation threshold (~240 °C). This is due to the bulky, rigid tert-butyl group acting as an excellent leaving group under thermal stress, triggering a rapid elimination of isobutylene gas. In contrast, the n-butyl chain in 1-Butyl-1H-pyrazole-4-carbonitrile requires much higher energy to undergo C-N bond homolysis, granting it superior thermal stability up to ~295 °C[1].
Fig 1. Divergent thermal degradation mechanisms of n-butyl vs. tert-butyl pyrazoles.
To ensure a self-validating system, thermal analysis must isolate intrinsic material properties from environmental artifacts. The following protocol outlines a simultaneous TGA/DSC methodology designed specifically for volatile pharmaceutical intermediates[3].
Step 1: Instrument Calibration
Action: Calibrate the DSC heat flux sensor using an Indium standard (
= 156.6 °C) and the TGA microbalance using Calcium Oxalate monohydrate.
Causality: Indium validates the temperature accuracy and enthalpic response, while Calcium Oxalate provides a known, multi-step mass loss profile to verify the microbalance's precision across a wide temperature range.
Step 2: Sample Preparation
Action: Accurately weigh 3.0 to 5.0 mg of 1-Butyl-1H-pyrazole-4-carbonitrile into an aluminum crucible. Pierce the crucible lid with a microscopic pinhole (approx. 50 µm).
Causality: The pinhole is critical. It allows the controlled release of evolved gases (e.g., residual solvents or degradation byproducts) without allowing the sample to rapidly evaporate. If the pan is sealed, the pressure buildup will deform the pan's flat bottom, breaking thermal contact with the sensor and ruining the DSC baseline.
Step 3: Atmosphere Control
Action: Purge the furnace with high-purity Nitrogen (
) at a flow rate of 50 mL/min.
Causality: An inert atmosphere suppresses oxidative degradation (combustion). This ensures that any exothermic events recorded by the DSC are purely intrinsic thermal decompositions of the pyrazole ring, not reactions with atmospheric oxygen[4].
Step 4: Thermal Ramp & Data Acquisition
Action: Equilibrate the sample at 0 °C (using a refrigerated cooling system), hold for 5 minutes, then apply a linear heating rate of 10 °C/min up to 400 °C.
Causality: A 10 °C/min ramp is the pharmaceutical industry standard[3]. Faster rates push thermal lag into the sample, artificially inflating the apparent melting and decomposition temperatures. Slower rates may cause the sample to volatilize completely before reaching its true decomposition point.
Step 5: Data Integration
Action: Analyze the DSC curve for endothermic peaks (integrate the area to find
) and the TGA curve for the 5% mass loss threshold ().
Fig 2. Integrated TGA/DSC workflow for pyrazole-4-carbonitrile thermal profiling.
Conclusion
For drug development professionals, selecting the right N-alkylated intermediate is a balance of reactivity, solubility, and safety. 1-Butyl-1H-pyrazole-4-carbonitrile offers a distinct advantage over its tert-butyl counterpart due to its superior thermal stability (resisting early-onset elimination reactions) and its low melting point, which facilitates easier handling in continuous flow or highly concentrated batch syntheses. Rigorous TGA/DSC profiling, as outlined above, remains the gold standard for validating these parameters prior to scale-up[2].
References
Chadha, R., & Bhandari, S. "Drug-excipient compatibility screening. Role of thermoanalytical and spectroscopic techniques." Journal of Pharmaceutical and Biomedical Analysis, 2014. URL: [Link]
Zarei, M., et al. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." Nanoscale Advances, RSC Publishing, 2024. URL: [Link]
Wesolowski, M., et al. "Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals." Molecules, MDPI, 2023. URL: [Link]
A Researcher's Guide to the Safe Disposal of 1-Butyl-1H-pyrazole-4-carbonitrile
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The responsible management of chemical waste is a co...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The responsible management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Butyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from related pyrazole and nitrile compounds to establish a conservative and safety-conscious disposal procedure. The core principle of this guide is to treat 1-Butyl-1H-pyrazole-4-carbonitrile as a hazardous substance, ensuring the protection of laboratory personnel and the environment.
Understanding the Compound: A Profile of 1-Butyl-1H-pyrazole-4-carbonitrile
Property
Inferred Characteristic
Rationale
Physical State
Likely a liquid or low-melting solid at room temperature.
The butyl group increases the molecular weight and hydrophobicity compared to the parent pyrazole.
Solubility
Expected to have limited solubility in water and better solubility in organic solvents.
The presence of the nonpolar butyl group reduces water solubility.
Hazards
Potential for skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3] The nitrile group can be toxic.
Based on SDS information for similar pyrazole-carbonitrile compounds and the known hazards of organic nitriles.
Given these inferred properties, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area, such as a chemical fume hood.
Operational Plan: A Step-by-Step Disposal Protocol
The primary directive for the disposal of 1-Butyl-1H-pyrazole-4-carbonitrile is to utilize a licensed hazardous waste disposal contractor.[1][3] In-laboratory treatment or neutralization is strongly discouraged due to the potential for unknown and hazardous reactions.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste containing 1-Butyl-1H-pyrazole-4-carbonitrile, ensure the following PPE is worn:
Eye Protection: Safety glasses with side shields or chemical splash goggles.
Lab Coat: A standard laboratory coat to protect from splashes.
Step 2: Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental mixing of incompatible chemicals.[4][5][6]
Solid Waste:
Collect all solid materials contaminated with 1-Butyl-1H-pyrazole-4-carbonitrile, including residual product, contaminated weighing papers, and disposable labware (e.g., pipette tips), in a dedicated hazardous waste container.
Contaminated PPE, such as gloves, should also be placed in this container.
Liquid Waste:
Collect all solutions containing 1-Butyl-1H-pyrazole-4-carbonitrile in a separate, compatible liquid waste container.
Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5]
Step 3: Container Selection and Labeling
The choice of waste container is critical for safe storage and transport.[4][6]
Container Type: Use chemically resistant containers, such as high-density polyethylene (HDPE) or borosilicate glass, with a secure, leak-proof lid.
Labeling: All waste containers must be clearly labeled with the following information:
The words "Hazardous Waste"
The full chemical name: "1-Butyl-1H-pyrazole-4-carbonitrile"
An approximate concentration and volume of the waste
The date of accumulation
The primary hazards (e.g., "Toxic," "Irritant")
Step 4: Storage
Store the labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.[2]
Step 5: Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1][3] They will coordinate with a licensed hazardous waste disposal contractor for its final disposition.
Emergency Procedures: Spill Management
In the event of a spill, the following procedures should be followed:
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
Ventilate: Ensure the area is well-ventilated. If the spill is significant, it may be necessary to evacuate the entire laboratory.
Contain: For small spills, and only if you are trained to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
Collect: Carefully collect the contaminated absorbent material and place it in the designated solid hazardous waste container.
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Report: Report the spill to your laboratory supervisor and the EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing 1-Butyl-1H-pyrazole-4-carbonitrile.
Caption: Disposal workflow for 1-Butyl-1H-pyrazole-4-carbonitrile waste.
References
Tokyo Chemical Industry. (2025, June 2). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Deriv
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22).
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025, September 2).
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
Fisher Scientific. (2021, December 24). Safety Data Sheet: 3-Amino-4-pyrazolecarbonitrile.
AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl 1H-pyrazole-4-carboxylate.
Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: 1H-Pyrazole.
MilliporeSigma. (2025, November 6). Safety Data Sheet.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Cravotto, G., & Carnaroglio, D. (2007).
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
Business Waste. (2024, March 19). Laboratory Waste Disposal Guide | How to Dispose of Lab Waste.
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
Cyanides and nitriles, use and disposal. (n.d.).
CymitQuimica. (2024, December 19). Safety Data Sheet.